Physical Properties and Solvation Dynamics of Hydroxyl-Functionalized Isoquinolinium Salts
Executive Summary Isoquinolinium-based architectures represent a highly aromatic, rigid class of quaternary salts and ionic liquids (ILs). While standard alkyl-isoquinolinium salts are well-documented, the targeted intro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Isoquinolinium-based architectures represent a highly aromatic, rigid class of quaternary salts and ionic liquids (ILs). While standard alkyl-isoquinolinium salts are well-documented, the targeted introduction of a hydroxyl (-OH) functional group—either directly on the aromatic core or appended via an alkyl spacer—fundamentally rewires the physical, thermodynamic, and electronic profile of the molecule. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind these physical properties, providing researchers and drug development professionals with actionable, self-validating methodologies for synthesizing and characterizing these complex solvents and active pharmaceutical ingredients (APIs).
The Molecular Architecture: Causality of the Hydroxyl Group
The physical properties of isoquinolinium salts are governed by a delicate balance of Coulombic interactions, van der Waals forces, and
stacking inherent to the fused bicyclic aromatic core .
When a hydroxyl group is introduced (e.g., 5-hydroxyisoquinolinium or N-(2-hydroxyethyl)isoquinolinium), it acts as a powerful structural disruptor and electronic modulator:
Intermolecular Hydrogen Bonding: The -OH moiety acts as both a hydrogen bond donor and acceptor, establishing a transient, three-dimensional supramolecular network. This network drastically increases resistance to shear forces (viscosity) and promotes denser molecular packing.
Electronic Delocalization: Quantum-chemical calculations (e.g., B3LYP/6-311++G(d,p)) demonstrate that the hydroxyl moiety exerts a positive mesomeric effect (+M). This delocalizes electron density, reducing the localized positive charge on the quaternary nitrogen .
Mechanisms of hydroxyl functionalization altering physical and electronic properties.
Core Physical Properties
Thermodynamic Stability and Phase Behavior
The melting point (
) of isoquinolinium salts is highly dependent on cation symmetry. While hydrogen bonding typically raises by reinforcing the crystal lattice, pairing a hydroxyl-functionalized cation with a diffuse, asymmetric anion like bis(trifluoromethylsulfonyl)imide () frustrates packing, yielding room-temperature ionic liquids (RTILs) .
Thermally, hydroxyl-functionalized ILs exhibit exceptional stability. Comparative thermogravimetric studies indicate that hydroxyl-functionalized ILs possess higher decomposition temperatures (
) than their nitrile-functionalized counterparts (). The robust hydrogen-bonded network acts as a thermal buffer, resisting the initial stages of pyrolysis .
Solvation Thermodynamics and Lipophilicity
In drug development, the ability of an isoquinolinium salt to cross lipid bilayers is dictated by its lipophilicity (
) and desolvation energy. Counterintuitively, despite the +M effect reducing the localized charge on the nitrogen, the presence of the -OH group increases the desolvation energy. The molecule forms strong interactions with the primary hydration shell, meaning more energy is required to shed water molecules before partitioning into a lipid phase. Consequently, hydroxylated isoquinolinium salts exhibit lower lipophilicity than their non-hydroxylated analogs, directly impacting their antimicrobial versatility .
Quantitative Structure-Property Comparison
To guide solvent selection and API design, the following table summarizes the physical property shifts induced by different functional groups on the isoquinolinium core (assuming a common
To accurately measure the physical properties of these compounds, the synthesis and characterization workflows must be rigorously controlled. Trace impurities (specifically halides and water) will artificially skew viscosity, conductivity, and thermal data.
Workflow for the synthesis and physical characterization of hydroxyl-functionalized isoquinolinium.
Protocol 1: Synthesis of N-(2-Hydroxyethyl)isoquinolinium Bis(trifluoromethylsulfonyl)imide
Causality of Design: The metathesis step replaces the halide with
to yield a hydrophobic liquid, preventing the salt from absorbing atmospheric moisture during ambient handling.
Quaternization: Reflux equimolar amounts of isoquinoline and 2-bromoethanol in acetonitrile for 24 hours. Cool to precipitate the N-(2-hydroxyethyl)isoquinolinium bromide intermediate.
Anion Metathesis: Dissolve the intermediate in deionized water. Add a 1.1 molar equivalent of lithium bis(trifluoromethylsulfonyl)imide (
) dissolved in water. Stir at room temperature for 12 hours. A biphasic system will form as the hydrophobic IL separates.
Washing & Extraction: Extract the lower IL phase using dichloromethane (DCM). Wash the DCM layer repeatedly with ultra-pure water (aliquots of 15 mL).
Self-Validation Checkpoint (Halide Absence): Add a few drops of 0.1 M
to the discarded wash water. The washing step is only complete when the test yields absolutely no white precipitate. Halide impurities drastically inflate viscosity and degrade the electrochemical window.
Drying: Remove DCM via rotary evaporation, then dry the IL on a Schlenk line under high vacuum (
Causality of Design: Trace water acts as a plasticizer. If not strictly controlled, water will artificially depress the glass transition temperature (
) and melting point ().
Sample Preparation: Transfer 5–10 mg of the dried IL into an aluminum crucible inside an argon-filled glovebox to prevent moisture reabsorption.
Self-Validation Checkpoint (Thermal History Erasure): Run a baseline DSC scan of an empty crucible to ensure no instrumental artifacts. For the sample, perform a first heating cycle to 120 °C, hold for 10 minutes, and cool to -80 °C. This validates that subsequent scans reflect the true thermodynamic properties of the material rather than its synthetic or mechanical processing history.
DSC Measurement: Heat the sample from -80 °C to 150 °C at a rate of 10 °C/min. Record
at the midpoint of the heat capacity change and at the peak of the endothermic transition.
TGA Measurement: Heat 10 mg of the sample in a platinum pan from room temperature to 600 °C at 10 °C/min under a nitrogen atmosphere. Define
as the onset temperature of 5% mass loss.
Conclusion
The physical properties of hydroxyl-functionalized isoquinolinium salts are not merely a sum of their parts; they are the result of complex, competing intramolecular and intermolecular forces. The hydroxyl group's ability to simultaneously increase thermal stability via hydrogen bonding while altering solvation dynamics via mesomeric electron delocalization makes these compounds highly tunable. By adhering to self-validating synthesis and characterization protocols, researchers can reliably leverage these unique physical properties for advanced solvent engineering and targeted drug design.
References
Visser, A. E., Huddleston, J. G., Holbrey, J. D., Reichert, W. M., Swatloski, R. P., & Rogers, R. D. (2007). "Hydrophobic n-Alkyl-N-isoquinolinium Salts: Ionic Liquids and Low Melting Solids." ACS Symposium Series. Available at:[Link]
Kovaľková, A., et al. (2016). "Synthesis, antimicrobial evaluation and molecular modeling of 5-hydroxyisoquinolinium salt series; the effect of the hydroxyl moiety." Bioorganic & Medicinal Chemistry. Available at:[Link]
Zhang, S., Sun, N., He, X., Lu, X., & Zhang, X. (2006). "Physical Properties of Ionic Liquids: Database and Evaluation." Journal of Physical and Chemical Reference Data. Available at:[Link]
Lethesh, K. C., et al. (2021). "Nitrile-Functionalized Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids." Molecules. Available at:[Link]
Exploratory
Tuning Solvation Thermodynamics: A Comparative Analysis of 2-(3-Hydroxypropyl)isoquinolinium and N-Propylisoquinolinium Scaffolds
Executive Summary In the fields of rational drug design and advanced materials (such as tunable ionic liquids), the isoquinolinium cation serves as a highly versatile, privileged scaffold. The physicochemical fate of thi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the fields of rational drug design and advanced materials (such as tunable ionic liquids), the isoquinolinium cation serves as a highly versatile, privileged scaffold. The physicochemical fate of this aromatic system—specifically its partition coefficient, membrane permeability, and solvation thermodynamics—is strictly dictated by its N-alkylation profile.
As a Senior Application Scientist, I frequently encounter the need to fine-tune the hydrophilic-lipophilic balance (HLB) of quaternary ammonium compounds to optimize their interaction with biological targets or biphasic solvent systems. This technical guide provides an in-depth comparative analysis of two structurally analogous but thermodynamically distinct cations: N-propylisoquinolinium (a purely aliphatic derivative) and 2-(3-hydroxypropyl)isoquinolinium (a hydroxyl-functionalized derivative). By examining the causality behind their solvation behaviors, we establish a framework for predicting their performance in real-world applications.
The Molecular Basis of Hydrophilicity: Causality in Solvation
The transition from an N-propyl to a 2-(3-hydroxypropyl) substituent represents a fundamental shift in solvation thermodynamics, moving from a regime dominated by the hydrophobic effect to one driven by enthalpic hydrogen-bond formation.
N-Propylisoquinolinium: The Entropic Penalty
The N-propylisoquinolinium cation features a three-carbon aliphatic chain. When introduced into an aqueous environment, this non-polar moiety cannot participate in the dynamic hydrogen-bond network of water. Instead, it forces adjacent water molecules to reorganize into a highly ordered, clathrate-like structure around the propyl chain (hydrophobic hydration). This reorganization incurs a significant entropic penalty (
), making aqueous solvation thermodynamically unfavorable compared to partitioning into a lipophilic phase. Consequently, N-alkylisoquinolinium salts are notoriously hydrophobic, frequently utilized to synthesize water-immiscible, low-melting ionic liquids when paired with anions like hexafluorophosphate () or bis(trifluoromethylsulfonyl)imide ()[1].
Functionalizing the terminal carbon of the propyl chain with a hydroxyl (-OH) group fundamentally alters the molecule's interaction with water. The hydroxyl group acts as both a hydrogen-bond donor and acceptor. This allows the 3-hydroxypropyl chain to integrate seamlessly into the bulk water network. The enthalpic gain (
) from forming these new hydrogen bonds effectively overcomes the entropic penalty of the carbon backbone. In biological contexts, the introduction of hydrophilic functional groups like 3-hydroxypropyl on isoquinolinium and pyridinium scaffolds has been shown to drastically alter their inhibitory profile against targets such as acetylcholinesterase (AChE), shifting their binding affinities and selectivity indices[2]. Furthermore, the addition of hydroxypropyl groups is a universally proven strategy for enhancing the aqueous solubility and biocompatibility of complex macromolecules[3].
Comparative Physicochemical Data
To quantify these thermodynamic differences, we must look at the structural parameters that govern partitioning. The table below summarizes the theoretical and empirical descriptors that differentiate these two cations.
The following diagram illustrates the divergent thermodynamic pathways dictated by the choice of alkylating agent during the synthesis of the isoquinolinium scaffold.
Thermodynamic solvation pathways of N-alkylated isoquinolinium derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, any claims regarding hydrophilicity must be empirically verified. Below are the self-validating, step-by-step methodologies for synthesizing these compounds and quantifying their hydrophilic differences via the Shake-Flask Partition Coefficient (LogP) method.
Protocol A: Parallel Quaternization Synthesis
Causality: Quaternization of the isoquinoline nitrogen occurs via an
mechanism. We utilize a polar solvent to stabilize the charged transition state, accelerating the reaction.
Preparation: In two separate, flame-dried round-bottom flasks equipped with reflux condensers, dissolve 10 mmol of pure isoquinoline in 20 mL of anhydrous ethanol.
Reflux: Heat both mixtures to reflux (approx. 78°C) under an inert nitrogen atmosphere for 48-72 hours.
Precipitation & Purification: Cool the mixtures to room temperature. Add cold diethyl ether dropwise to precipitate the quaternary ammonium salts. Filter the solids and wash with cold ethyl acetate to remove unreacted starting materials.
Validation (Self-Correction Step): Analyze the products via
-NMR. Crucial checkpoint: Complete quaternization is validated by the distinct downfield shift of the isoquinoline proton (typically shifting from ~9.2 ppm to >10.0 ppm) due to the newly formed positive charge on the adjacent nitrogen.
Causality: To accurately measure the partition coefficient (LogP), the aqueous and organic phases must be pre-saturated with each other. Failing to do so causes volume shifts during the extraction, skewing the final concentration calculations.
Phase Preparation: Stir equal volumes of 1-octanol and HPLC-grade water together for 24 hours at 25°C. Separate the phases using a separatory funnel to yield octanol-saturated water and water-saturated octanol.
Sample Dissolution: Dissolve exactly 1.0 mg of each synthesized isoquinolinium salt in 5.0 mL of the octanol-saturated water.
Partitioning: Add 5.0 mL of the water-saturated octanol to the aqueous solutions in sealed centrifuge tubes.
Equilibration: Agitate the tubes on a mechanical shaker for 2 hours at a constant temperature of 25.0 ± 0.1°C to ensure thermodynamic equilibrium is reached.
Phase Separation: Centrifuge the tubes at 3000 rpm for 15 minutes to guarantee complete phase separation without micro-emulsions.
Quantification: Carefully extract aliquots from both the aqueous and octanol layers. Quantify the concentration of the isoquinolinium cation in each phase using HPLC-UV (detecting at the isoquinoline
, typically ~260 nm).
Calculation: Calculate the partition coefficient:
. The 2-(3-hydroxypropyl)isoquinolinium will yield a significantly lower (more negative) LogP value, empirically proving its enhanced hydrophilicity.
Visualizing the Validation Workflow
Step-by-step self-validating workflow for LogP determination.
Strategic Applications
Understanding the precise hydrophilic shift caused by the 3-hydroxypropyl group allows researchers to engineer isoquinolinium compounds for specific applications:
Neuropharmacology & Enzyme Inhibition: The isoquinolinium core is a known pharmacophore for interacting with the catalytic and peripheral anionic sites of acetylcholinesterase (AChE). By swapping an aliphatic chain for a hydroxypropyl chain, researchers can fine-tune the molecule's ability to form hydrogen bonds with specific amino acid residues (e.g., tyrosine or glutamic acid) in the enzyme's gorge, drastically altering the selectivity index between insect and human AChE[2].
Designer Ionic Liquids (ILs): N-alkylisoquinolinium salts (like the N-propyl variant) are highly valued for creating hydrophobic, low-melting ionic liquids used as non-aqueous phases in solvent extraction systems[1]. Conversely, synthesizing the 2-(3-hydroxypropyl)isoquinolinium analog yields highly hydrophilic, water-miscible ILs. These are heavily utilized in green chemistry for aqueous biphasic extractions, where the hydrogen-bonding capability of the cation is required to solubilize polar organic solutes or biomass.
Title: Bis-isoquinolinium and bis-pyridinium acetylcholinesterase inhibitors: in vitro screening of probes for novel selective insecticides
Source: RSC Publishing
URL:[Link]
Title: US5024998A - Pharmaceutical formulations for parenteral use
Source: Google Patents
URL
A Comprehensive Technical Guide to the Thermodynamic Properties of Isoquinolinium-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Isoquinolinium-based ionic liquids (ILs) represent a unique class of molten salts with a fused ar...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Isoquinolinium-based ionic liquids (ILs) represent a unique class of molten salts with a fused aromatic cation that imparts distinct physicochemical characteristics. Their tunable nature, driven by the facile modification of the isoquinolinium core and the selection of an appropriate anion, makes them compelling candidates for a range of applications, including as specialized solvents, catalysts, and, notably, as active pharmaceutical ingredients (APIs) or drug delivery vehicles. A fundamental understanding of their thermodynamic properties is paramount for the rational design and implementation of these materials in such advanced applications. This in-depth technical guide provides a comprehensive overview of the key thermodynamic properties of isoquinolinium-based ILs, including their thermal stability, phase behavior, heat capacity, density, and viscosity. We delve into the causality behind experimental choices for characterizing these properties, provide detailed, self-validating experimental protocols, and present available data to illuminate structure-property relationships. Furthermore, this guide explores the utility of predictive computational models, such as COSMO-RS, for the in silico screening and design of novel isoquinolinium-based ILs with tailored thermodynamic profiles.
Introduction: The Isoquinolinium Cation and Its Significance in Ionic Liquid Design
Ionic liquids are, by definition, salts with melting points below 100 °C, composed entirely of ions.[1] Their negligible vapor pressure, high thermal stability, and wide liquidus range have positioned them as "green" and "designer" solvents.[2] The isoquinolinium cation, a bicyclic aromatic structure, offers a rigid and planar core that can be functionalized with various alkyl chains and other substituents. This structural motif influences the intermolecular forces, including π-π stacking, van der Waals forces, and hydrogen bonding, which in turn govern the macroscopic thermodynamic properties of the resulting IL.
The choice of the anion is equally critical, as it significantly impacts properties such as melting point, viscosity, and thermal stability.[3] By systematically varying the N-alkyl chain length on the isoquinolinium cation and pairing it with a diverse range of anions (e.g., halides, tetrafluoroborate, hexafluorophosphate, bis(trifluoromethylsulfonyl)imide), a vast library of isoquinolinium-based ILs with a broad spectrum of thermodynamic behaviors can be accessed. This tunability is of particular interest to drug development professionals, where precise control over properties like solubility, melting point, and stability is crucial for formulation and delivery.
This guide will explore the fundamental thermodynamic properties that are essential for the characterization and application of isoquinolinium-based ILs.
Thermal Stability: Defining the Operational Limits
The thermal stability of an ionic liquid dictates its upper-temperature limit for safe and effective use. For applications in chemical synthesis, materials processing, or as heat transfer fluids, a high decomposition temperature is desirable. Thermogravimetric analysis (TGA) is the primary technique for assessing the thermal stability of ILs.[3]
The Causality Behind Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides the onset temperature of decomposition (Tonset), which is a critical parameter for evaluating thermal stability. The structure of both the cation and the anion significantly influences the decomposition temperature. Generally, the anion has a more pronounced effect on the thermal stability of an ionic liquid.[3] For isoquinolinium-based ILs, the strength of the coordination between the cation and anion, as well as the inherent stability of the constituent ions, will determine the decomposition pathway and temperature.
This protocol outlines a standard TGA experiment for determining the thermal stability of an isoquinolinium-based ionic liquid.
Instrumentation:
Thermogravimetric Analyzer (e.g., PerkinElmer TGA 7, TA Instruments Q500)
High-purity nitrogen or argon gas supply
Microbalance for accurate sample weighing
Platinum or alumina sample pans
Procedure:
Sample Preparation: Ensure the ionic liquid sample is free of residual solvents and water by drying it under high vacuum at an appropriate temperature (e.g., 70-80 °C) for at least 24 hours. The presence of impurities can significantly lower the observed decomposition temperature.
Instrument Setup:
Tare the TGA microbalance with an empty sample pan.
Accurately weigh 5-10 mg of the dried ionic liquid into the sample pan.
Place the sample pan in the TGA furnace.
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
Thermal Program:
Equilibrate the sample at a starting temperature of 30 °C.
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A consistent heating rate is crucial for comparing results across different samples.
Data Analysis:
Plot the percentage of mass loss versus temperature.
Determine the onset decomposition temperature (Tonset) as the temperature at which a significant mass loss begins. This is often determined by the intersection of the baseline tangent with the tangent of the decomposition curve.
The temperature at which 5% or 10% mass loss occurs (Td5% or Td10%) can also be reported for a more detailed comparison of thermal stability.
Figure 1: Experimental workflow for Thermogravimetric Analysis (TGA).
Thermal Stability of Isoquinolinium-Based Ionic Liquids: A Data Summary
The thermal stability of isoquinolinium-based ILs is influenced by both the anion and the length of the N-alkyl chain. Generally, ILs with weakly coordinating anions like bis(trifluoromethylsulfonyl)imide ([NTf2]-) exhibit higher thermal stability compared to those with more coordinating anions like halides.
Cation
Anion
Tonset (°C)
Reference
N-isobutylisoquinolinium
bis(trifluoromethylsulfonyl)imide
> 350
N-alkylisoquinolinium (C4-C18)
hexafluorophosphate
Not specified
N-alkylisoquinolinium (C4-C18)
bis(trifluoromethylsulfonyl)imide
Not specified
Phase Behavior: Mapping the Solid and Liquid States
The phase behavior of an ionic liquid, including its melting point (Tm), glass transition temperature (Tg), and any liquid crystalline phases, defines its liquid range and potential for solid-state applications. Differential Scanning Calorimetry (DSC) is the most common technique for characterizing these phase transitions.[5]
The Rationale Behind Differential Scanning Calorimetry (DSC) for Phase Analysis
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic events, such as melting, and exothermic events, such as crystallization, are observed as peaks in the DSC thermogram. A glass transition appears as a step change in the heat capacity. For isoquinolinium-based ILs, the symmetry of the cation, the nature of the anion, and the length of the alkyl chain all play a crucial role in determining the packing efficiency in the solid state and thus the melting point. Longer alkyl chains can lead to the formation of smectic A liquid crystalline phases, where the molecules exhibit a degree of orientational order.
Experimental Protocol: Differential Scanning Calorimetry (DSC) for Phase Transitions
This protocol details a standard DSC experiment for characterizing the phase behavior of an isoquinolinium-based ionic liquid.
Liquid nitrogen cooling system for sub-ambient measurements
Hermetically sealed aluminum or gold pans
Microbalance
Procedure:
Sample Preparation: Accurately weigh 3-5 mg of the dried ionic liquid into a hermetically sealed DSC pan. Sealing the pan is crucial to prevent any mass loss due to the volatilization of impurities.
Instrument Setup:
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
Thermal Program (Heat-Cool-Heat Cycle):
First Heating Scan: Equilibrate the sample at a low temperature (e.g., -90 °C). Heat the sample to a temperature above its expected melting point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min). This scan reveals the melting behavior of the as-synthesized material.
Cooling Scan: Cool the sample from the high temperature back to the low temperature at the same rate (e.g., 10 °C/min). This scan shows the crystallization or glass transition behavior upon cooling from the molten state.
Second Heating Scan: Reheat the sample from the low temperature to the high temperature at the same rate (e.g., 10 °C/min). This scan provides information on the glass transition of the amorphous phase and the melting of any crystalline phase formed during the cooling scan. This cycle is critical for observing reproducible thermal events.
Data Analysis:
Melting Point (Tm): Determined as the onset or peak temperature of the endothermic melting peak.
Enthalpy of Fusion (ΔHf): Calculated from the area of the melting peak.
Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve.
Crystallization Temperature (Tc): Determined as the onset or peak temperature of the exothermic crystallization peak during the cooling scan.
Figure 2: Experimental workflow for DSC analysis of phase transitions.
Phase Behavior of Isoquinolinium-Based Ionic Liquids: A Data Summary
The phase behavior of isoquinolinium-based ILs is highly dependent on the interplay between the cation's alkyl chain length and the anion's size and coordinating ability. Longer alkyl chains tend to lower the melting point due to disruption of crystal packing, but can also promote the formation of ordered liquid crystalline phases.
Heat capacity (Cp) is a fundamental thermodynamic property that quantifies the amount of heat required to raise the temperature of a substance by a given amount. It is a crucial parameter for applications involving heat transfer and thermal energy storage.
The Importance of Accurate Heat Capacity Data
For applications such as heat transfer fluids or phase change materials, a high heat capacity is desirable as it allows for the storage of more thermal energy per unit mass. The heat capacity of ionic liquids is influenced by the molecular weight and the degrees of freedom of the constituent ions. Longer alkyl chains and more complex anions generally lead to higher molar heat capacities.
Experimental Protocol: Heat Capacity Measurement by DSC
The "three-step method" using a DSC is a common and reliable technique for determining the heat capacity of liquids.[7]
Instrumentation:
Differential Scanning Calorimeter with a refrigerated cooling system
Hermetically sealed aluminum pans
Sapphire disk (as a reference standard)
Microbalance
Procedure:
Baseline Run:
Place two empty, sealed aluminum pans in the sample and reference positions.
Perform a heating scan over the desired temperature range (e.g., 25 °C to 100 °C) at a constant heating rate (e.g., 10 or 20 °C/min). This determines the heat flow baseline of the instrument.
Sapphire Run:
Place a sapphire disk of known mass in the sample pan.
Perform a heating scan under the exact same conditions as the baseline run. Sapphire is used as a standard because its heat capacity is well-characterized.
Sample Run:
Replace the sapphire disk with the ionic liquid sample of known mass in the same sample pan.
Perform a final heating scan under the same conditions.
Data Analysis:
The specific heat capacity (cp) of the sample at a given temperature is calculated using the following equation:
cp,sample = (msapphire / msample) * (DSCsample - DSCbaseline) / (DSCsapphire - DSCbaseline) * cp,sapphire
where:
m is the mass
DSC is the heat flow signal from the respective run
cp,sapphire is the known specific heat capacity of sapphire at that temperature.
Figure 3: Workflow for heat capacity measurement using the three-step DSC method.
Heat Capacity of Isoquinolinium-Based Ionic Liquids: Available Data
Experimental heat capacity data for a homologous series of pure isoquinolinium-based ILs is limited in the current literature. However, some data points are available:
Data available for mixtures with benzene and 1-butanol
The heat capacity of ILs generally increases with increasing alkyl chain length and temperature.
Density and Viscosity: Fundamental Physical Properties
Density and viscosity are fundamental thermophysical properties that are critical for process design, fluid dynamics simulations, and understanding intermolecular interactions.
Determinants of Density and Viscosity
The density of an ionic liquid is primarily a function of the masses of the constituent ions and how efficiently they pack in the liquid state. Generally, ILs with heavier anions and cations will have higher densities. Increasing the alkyl chain length on the cation tends to decrease the density due to the increase in molar volume.
Viscosity is a measure of a fluid's resistance to flow and is highly dependent on the strength of intermolecular forces, ion size, and shape. Stronger ion-ion interactions, such as hydrogen bonding and strong coulombic forces, lead to higher viscosities. Larger, more asymmetric ions can also increase viscosity due to increased van der Waals interactions and reduced mobility.
Experimental Protocols for Density and Viscosity Measurement
Density Measurement (Vibrating Tube Densitometer):
Calibration: Calibrate the instrument with at least two standards of known density (e.g., dry air and deionized water) at the desired measurement temperatures.
Sample Injection: Inject the degassed ionic liquid sample into the oscillating U-tube of the densitometer, ensuring no air bubbles are present.
Temperature Equilibration: Allow the sample to thermally equilibrate at each setpoint temperature.
Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.
Viscosity Measurement (Rotational or Capillary Viscometer):
Rotational Viscometer:
Place a known volume of the ionic liquid in the sample cup.
Lower the spindle into the liquid.
Rotate the spindle at a series of known speeds and measure the torque required.
The viscosity is calculated from the shear stress (related to torque) and shear rate (related to rotational speed).
Capillary Viscometer (e.g., Ubbelohde):
Introduce a known volume of the ionic liquid into the viscometer.
Place the viscometer in a constant temperature bath until thermal equilibrium is reached.
Measure the time it takes for the liquid to flow between two marked points under gravity.
The kinematic viscosity is calculated using the measured flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
Density and Viscosity of Isoquinolinium-Based Ionic Liquids
Limited experimental data is available for the density and viscosity of isoquinolinium-based ILs. However, the general trends observed for other classes of ionic liquids are expected to apply.
Given the vast number of possible cation-anion combinations for isoquinolinium-based ILs, experimental characterization of every potential candidate is impractical. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational tool that can predict a wide range of thermodynamic properties of ionic liquids from first principles, with no experimental input required.[4]
Principles of COSMO-RS
COSMO-RS combines quantum chemical calculations with statistical thermodynamics to predict the chemical potential of molecules in a liquid.[4] The molecule is first treated in a virtual conductor (COSMO), which generates a screening charge distribution on the molecular surface. This surface is then dissected into segments, each with a specific charge density, creating a "σ-profile" for the molecule. The thermodynamic properties of the bulk liquid are then calculated based on the statistical interactions between these surface segments. For ionic liquids, the cation and anion are typically treated as separate entities in the calculation.
Application to Isoquinolinium-Based Ionic Liquids
COSMO-RS can be employed to:
Screen for Task-Specific ILs: By computationally generating a library of isoquinolinium cations and pairing them with various anions, one can predict properties like melting point, viscosity, and solubility to identify promising candidates for a specific application.
Understand Structure-Property Relationships: Systematically varying the alkyl chain length or functional groups on the isoquinolinium cation and observing the predicted changes in thermodynamic properties can provide valuable insights into structure-property relationships.
Predict Mixture Properties: COSMO-RS can also predict the thermodynamic properties of mixtures containing isoquinolinium-based ILs, which is crucial for their application as solvents in chemical processes.
Figure 4: Conceptual workflow for predicting thermodynamic properties using COSMO-RS.
Conclusion and Future Outlook
This technical guide has provided a comprehensive framework for understanding and characterizing the thermodynamic properties of isoquinolinium-based ionic liquids. The interplay between the rigid aromatic cation, the N-alkyl substituent, and the chosen anion dictates the thermal stability, phase behavior, heat capacity, density, and viscosity of these materials. While a foundation of experimental data exists, further systematic studies on homologous series of isoquinolinium-based ILs are needed to develop more robust structure-property relationships. In particular, more extensive data on heat capacity and transport properties (viscosity and conductivity) would be highly valuable. The continued integration of experimental characterization with predictive computational models like COSMO-RS will undoubtedly accelerate the design and discovery of novel isoquinolinium-based ionic liquids with tailored thermodynamic properties for a wide array of advanced applications, from green chemistry to innovative drug delivery systems.
References
Domanska, U., & Zawadzki, M. (2011). Thermodynamic properties of the N-butylisoquinolinium bis(trifluoromethylsulfonyl)imide. The Journal of Chemical Thermodynamics, 43(6), 989-995. [Link]
Frizzo, C. P., Vieira, J. C. B., Ranathunga, D. T. S., et al. (2022). and dicationic long alkyl chain imidazolium-based ionic liquids. Journal of Ionic Liquids, 2(2), 100048. [Link]
Rebelo, L. P. N., Lopes, J. N. C., Esperança, J. M. S. S., & Guedes, H. J. R. (2004). Thermodynamic Study of Alkylsilane and Alkylsiloxane-Based Ionic Liquids. The Journal of Physical Chemistry B, 108(40), 15951-15961. [Link]
Domanska, U., & Zawadzki, M. (2012). Thermophysical properties and phase equilibria study of the binary systems {N-hexylquinolinium bis(trifluoromethylsulfonyl)imide + aromatic hydrocarbons, or an alcohol}. The Journal of Chemical Thermodynamics, 54, 25-34. [Link]
Binnemans, K., Galyametdinov, Y. G., Deun, R. V., Bruce, D. W., & Collinson, S. R. (2005). Quinolinium and isoquinolinium ionic liquid crystals. Journal of Materials Chemistry, 15(35-36), 3848-3856. [Link]
Collected calorimetric data from an experiment. (2017). Chegg. [Link]
Safarov, J., Hamidova, R., Stephan, M., & Hassel, E. (2014). THERMOPHYSICAL PROPERTIES OF 1-BUTYL-3-METHYLIMIDAZOLIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE AT HIGH TEMPERATURES AND PRESSURES. Brazilian Journal of Chemical Engineering, 31(2), 531-544. [Link]
Ferreira, A. G. M., Simões, P. N., & Neves, C. M. S. S. (2014). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 59(3), 853-864. [Link]
García-Andrés, S., et al. (2021). Effect of alkyl chain length on the thermal properties and toxicity of n-alkyl-ammonium nitrate ionic liquids (n = 2, 3, 4, 5, 6, 8) for energy applications. Journal of Molecular Liquids, 337, 116450. [Link]
Zhang, S., et al. (2017). Heat capacities of ionic liquids and their heats of solution in molecular liquids. Thermochimica Acta, 654, 137-146. [Link]
Diedenhofen, M., & Klamt, A. (2010). COSMO-RS as a tool for property prediction of IL mixtures. Fluid Phase Equilibria, 294(1-2), 41-47. [Link]
Liu, Q.-S., Tan, Z.-C., Welz-Biermann, U., & Liu, X.-X. (2014). Molar heat capacity and thermodynamic properties of N-alklypyridinium hexafluorophosphate salts, [Cnpy][PF6] (n = 2, 3, 5). The Journal of Chemical Thermodynamics, 68, 82-89. [Link]
Gardas, R. L., & Coutinho, J. A. P. (2008). Densities and Derived Thermodynamic Properties of Imidazolium-, Pyridinium-, Pyrrolidinium-, and Piperidinium-Based Ionic Liquids. Journal of Chemical & Engineering Data, 53(3), 804-811. [Link]
Archer, D. G., & Rard, J. A. (2001). Heat Capacities of Ionic Liquids and Their Applications as Thermal Fluids. Journal of Chemical & Engineering Data, 46(1), 131-136. [Link]
NETZSCH Analyzing & Testing. (2014). Investigation of Alkali Salts with the STA 449 F5 Jupiter®. [Link]
Verevkin, S. P., et al. (2017). Thermodynamic Properties of Ionic Liquids. In Ionic Liquids: Theory, Properties, New Approaches. IntechOpen. [Link]
Cao, Y., & Mu, T. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(4), 985. [Link]
Gardas, R. L., & Coutinho, J. A. P. (2009). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. The Journal of Physical Chemistry B, 113(34), 11655-11664. [Link]
Liu, Q.-S., et al. (2014). Molar heat capacity and thermodynamic properties of N-alklypyridinium hexafluorophosphate salts, [Cnpy][PF6] (n= 2, 3, 5). The Journal of Chemical Thermodynamics, 68, 82-89. [Link]
NIST. (n.d.). Welcome to the NIST WebBook. National Institute of Standards and Technology. [Link]
Giera, M., & Krossing, I. (2012). Heat capacity of sodium and potassium hexafluorophosphate. Thermochimica Acta, 532, 103-107. [Link]
Canadian Nuclear Laboratories. (2020). Thermodynamic Properties of Molten Salts Measured by DSC. IAEA. [Link]
Li, J.-G., Hu, Y.-F., Ling, S., & Zhang, J.-Z. (2011). Physicochemical Properties of [C6mim][PF6] and [C6mim][(C2F5)3PF3] Ionic Liquids. Journal of Chemical & Engineering Data, 56(7), 3068-3072. [Link]
Vlachy, N., et al. (2012). Calorimetric studies of interactions between low molecular weight salts and bovine serum albumin in water at p H values below and above the isoionic point. Journal of Molecular Liquids, 169, 126-132. [Link]
Pal, S., & Kumar, A. (2012). Theoretical study on the structure and electronic properties of alkylimidazolium iodide ionic liquids: the effect of alkyl chain length. New Journal of Chemistry, 36(5), 1234-1242. [Link]
NETZSCH Analyzing & Testing. (2014). Investigation of Alkali Salts with the STA 449 F5 Jupiter®. [Link]
Experimental isobaric molar heat capacity of studied ionic liquids... - ResearchGate. (n.d.). Retrieved from [Link]
Ferreira, A. G. M., Simões, P. N., & Neves, C. M. S. S. (2014). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 59(3), 853-864. [Link]
Domanska, U., & Zawadzki, M. (2011). Thermodynamic properties of the N-butylisoquinolinium bis(trifluoromethylsulfonyl)imide. The Journal of Chemical Thermodynamics, 43(6), 989-995. [Link]
Frizzo, C. P., Vieira, J. C. B., Ranathunga, D. T. S., et al. (2022). and dicationic long alkyl chain imidazolium-based ionic liquids. Journal of Ionic Liquids, 2(2), 100048. [Link]
Rebelo, L. P. N., Lopes, J. N. C., Esperança, J. M. S. S., & Guedes, H. J. R. (2004). Thermodynamic Study of Alkylsilane and Alkylsiloxane-Based Ionic Liquids. The Journal of Physical Chemistry B, 108(40), 15951-15961. [Link]
Domanska, U., & Zawadzki, M. (2012). Thermophysical properties and phase equilibria study of the binary systems {N-hexylquinolinium bis(trifluoromethylsulfonyl)imide + aromatic hydrocarbons, or an alcohol}. The Journal of Chemical Thermodynamics, 54, 25-34. [Link]
Binnemans, K., Galyametdinov, Y. G., Deun, R. V., Bruce, D. W., & Collinson, S. R. (2005). Quinolinium and isoquinolinium ionic liquid crystals. Journal of Materials Chemistry, 15(35-36), 3848-3856. [Link]
Welton, T. (1999). Ionic liquids in catalysis. Chemical reviews, 99(8), 2071-2084.
Wasserscheid, P., & Keim, W. (2000). Ionic liquids—new “solutions” for transition metal catalysis.
Introduction: The Significance of N-(3-hydroxypropyl)isoquinolinium Salts and Their Aqueous Solubility
An In-Depth Technical Guide to the Aqueous Solubility of N-(3-hydroxypropyl)isoquinolinium Salts N-substituted isoquinolinium salts represent a versatile class of quaternary ammonium compounds with a broad spectrum of ap...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Aqueous Solubility of N-(3-hydroxypropyl)isoquinolinium Salts
N-substituted isoquinolinium salts represent a versatile class of quaternary ammonium compounds with a broad spectrum of applications, ranging from roles as cationic surfactants and micellar catalysts to their use as scaffolds in medicinal chemistry.[1][2] The introduction of a hydroxypropyl group at the quaternary nitrogen atom, creating the N-(3-hydroxypropyl)isoquinolinium cation, imparts a significant degree of hydrophilicity. This structural modification is critical for applications requiring interaction with aqueous environments, a common necessity in pharmaceutical and biological research.[3]
Aqueous solubility is a paramount physicochemical property that dictates the utility of these compounds in drug discovery and development. It profoundly impacts biological activity, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and the feasibility of formulation.[3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of the factors governing the water solubility of N-(3-hydroxypropyl)isoquinolinium salts is not merely academic; it is a fundamental prerequisite for successful application.
This guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for evaluating the aqueous solubility of this specific class of salts. It is designed to equip the reader with the expertise to predict, measure, and modulate solubility, thereby accelerating research and development.
Part 1: A Theoretical Framework for Aqueous Solubility
The solubility of a salt in water is the result of a thermodynamic equilibrium between the solid, crystalline state and the solvated ions in solution.[4] This process is governed by the interplay between the crystal lattice energy (the energy holding the ions together in the solid) and the hydration energy (the energy released when ions are solvated by water molecules). For N-(3-hydroxypropyl)isoquinolinium salts, several molecular and environmental factors dictate this balance.
The Cation: A Duality of Hydrophobicity and Hydrophilicity
The N-(3-hydroxypropyl)isoquinolinium cation possesses a distinct amphiphilic character.
The Isoquinolinium Core: The fused aromatic ring system is inherently hydrophobic. This large, planar structure can participate in π-π stacking interactions in the crystal lattice and prefers less polar environments.
The Quaternary Nitrogen: The permanent positive charge on the nitrogen atom is a primary driver for interaction with polar water molecules.
The N-(3-hydroxypropyl) Substituent: This is the key to enhancing aqueous solubility. The terminal hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, while the propyl chain provides flexibility. This side chain significantly disrupts crystal packing and introduces strong, favorable interactions with the surrounding water molecules, thereby increasing hydration energy.
The Anion: The Critical Counterpart in Solubility
For any ionic compound, the choice of the counter-ion (anion) is as critical as the structure of the cation in determining aqueous solubility.[5] The principle is straightforward: hydrophilic anions promote water solubility, while hydrophobic anions lead to the formation of hydrophobic ionic liquids or poorly soluble salts.[6][7]
Anion Type
Examples
Expected Impact on Solubility
Rationale
Simple Halides
Cl⁻, Br⁻, I⁻
High
Small, highly electronegative ions that are readily hydrated.
Simple Inorganic
NO₃⁻, ClO₄⁻
High
Generally form soluble salts with large cations.
Sulfate
SO₄²⁻
Moderate to High
Divalent nature can sometimes lead to stronger lattice energies, but it is well-hydrated.
Complex Inorganic
PF₆⁻, BF₄⁻
Low
Large, charge-diffuse anions that are poorly hydrated, promoting the formation of ionic liquids or precipitates in water.[6]
Complex Organic
bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻)
Very Low
Highly hydrophobic anions designed to create water-immiscible ionic liquids.[7]
Table 1: Influence of Common Anions on the Aqueous Solubility of Isoquinolinium Salts.
Environmental Factors: Temperature and pH
Temperature: For most salts, solubility in water increases with temperature.[8] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased thermal energy helps to overcome the crystal lattice energy, favoring the dissolution process. However, for some salts, particularly those with certain organic components, the relationship can be complex, and experimental verification is always necessary.[9]
pH: As N-(3-hydroxypropyl)isoquinolinium salts are quaternary ammonium compounds, their positive charge is permanent and not directly affected by pH changes in the typical aqueous range (1-14). Therefore, unlike acidic or basic salts, their intrinsic solubility is not expected to be significantly influenced by pH.[8] However, pH can become a factor if the counter-ion is the conjugate base of a weak acid (e.g., acetate).
Diagram 1: Key factors influencing the aqueous solubility of N-(3-hydroxypropyl)isoquinolinium salts.
Part 2: Synthesis of N-(3-hydroxypropyl)isoquinolinium Salts
A prerequisite for any solubility study is the synthesis and purification of the target compound. The preparation of N-alkylisoquinolinium salts is typically a straightforward quaternization reaction.[1]
General Synthesis Protocol: N-(3-hydroxypropyl)isoquinolinium bromide
This protocol describes a standard Menshutkin reaction for the synthesis of the bromide salt, which is expected to be water-soluble.
Materials:
Isoquinoline
3-Bromo-1-propanol
Acetonitrile (or other suitable polar aprotic solvent)
Diethyl ether (for precipitation/washing)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isoquinoline (1.0 eq) in acetonitrile.
Addition of Alkylating Agent: Add 3-bromo-1-propanol (1.1-1.2 eq) to the solution.
Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Product Formation: As the reaction proceeds, the quaternary salt product will often precipitate from the solution, as it is typically less soluble in acetonitrile than the reactants.
Isolation: After cooling the reaction mixture to room temperature, add diethyl ether to fully precipitate the product. Collect the solid product by vacuum filtration.
Purification: Wash the collected solid with copious amounts of diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) if necessary.
Drying: Dry the purified white or off-white solid under vacuum to yield the final N-(3-hydroxypropyl)isoquinolinium bromide.
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: Experimental Determination of Aqueous Solubility
The gold standard for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[10] This method ensures that a true equilibrium is reached between the solid compound and the solution.
Principle:
An excess of the solid salt is agitated in water at a constant temperature for a prolonged period to achieve equilibrium. The saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved salt is determined analytically.
Materials & Equipment:
N-(3-hydroxypropyl)isoquinolinium salt (purified solid)
High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis Spectrophotometer
Calibrated analytical balance and volumetric flasks
Procedure:
Preparation of Calibration Standards: Prepare a series of standard solutions of the salt in water at known concentrations. These will be used to create a calibration curve for quantifying the final sample.
Sample Preparation: Add an excess amount of the solid N-(3-hydroxypropyl)isoquinolinium salt to a screw-capped vial. An amount that is visibly in excess of what might dissolve is required (e.g., 5-10 mg in 1 mL of water). Record the exact volume of water added.
Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the vials for 24 to 48 hours.[10] The time required to reach equilibrium should be determined in preliminary experiments, ensuring that the measured solubility does not change between two consecutive time points (e.g., 24 and 48 hours).
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for at least one hour to let the excess solid settle. To ensure complete separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
Sample Collection: Carefully withdraw a sample from the clear supernatant. Do not disturb the solid pellet. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
Dilution: Accurately dilute the filtered supernatant with water to a concentration that falls within the linear range of the calibration curve.
Quantification: Analyze the diluted sample using a validated analytical method.
HPLC-UV: Inject the sample onto an appropriate HPLC column (e.g., C18) and quantify the concentration by comparing the peak area to the calibration curve. The isoquinolinium core has a strong UV chromophore, making this an ideal method.[1]
UV-Vis Spectroscopy: Measure the absorbance of the sample at the wavelength of maximum absorbance (λmax) and determine the concentration using the calibration curve (Beer-Lambert Law).
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Report the results in units such as mg/mL or mol/L.
Diagram 2: Experimental workflow for the equilibrium shake-flask solubility determination.
Part 4: Data Interpretation and Troubleshooting
Accurate data interpretation is key to making informed decisions in research and development.
Presentation of Solubility Data
Quantitative solubility data should always be presented clearly, specifying the compound, the counter-ion, the solvent (water), the temperature, and the units.
Compound
Counter-ion (X⁻)
Temperature (°C)
Aqueous Solubility (mg/mL)
Aqueous Solubility (mol/L)
N-(3-hydroxypropyl)isoquinolinium-X
Bromide (Br⁻)
25
> 200 (freely soluble)
> 0.67
N-(3-hydroxypropyl)isoquinolinium-X
Chloride (Cl⁻)
25
> 200 (freely soluble)
> 0.75
N-(3-hydroxypropyl)isoquinolinium-X
Tetrafluoroborate (BF₄⁻)
25
~ 15
~ 0.05
N-(3-hydroxypropyl)isoquinolinium-X
Hexafluorophosphate (PF₆⁻)
25
< 1 (sparingly soluble)
< 0.003
Table 2: Representative (hypothetical) aqueous solubility data for N-(3-hydroxypropyl)isoquinolinium salts with different counter-ions, illustrating the profound impact of the anion.
Troubleshooting Common Solubility Challenges
Issue: The compound appears insoluble or has very low solubility even with a hydrophilic counter-ion like bromide.
Plausible Cause: The compound may have crystallized as a less soluble polymorph or hydrate. The solid form of a substance can significantly impact its aqueous solubility.[4]
Troubleshooting Action:
Solid-State Characterization: Analyze the solid material before and after the solubility experiment using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for polymorphism or hydrate formation.
Extended Equilibration: Ensure sufficient time has been allowed for the system to reach equilibrium, as conversions between solid forms can be slow.
Issue: Inconsistent or non-reproducible solubility results.
Plausible Cause: Incomplete separation of solid from the supernatant, or the compound is adsorbing to vials or filters.
Troubleshooting Action:
Verify Separation: After filtration, use a light-scattering detector or visual inspection under magnification to ensure the sample is free of particulates.
Filter Validation: Test the chosen syringe filter material for compound binding by passing a known concentration standard through it and analyzing the filtrate for recovery.
Control Temperature: Ensure all steps post-equilibration (centrifugation, filtration) are performed quickly or at the same controlled temperature to prevent precipitation or dissolution due to temperature changes.
Conclusion
The aqueous solubility of N-(3-hydroxypropyl)isoquinolinium salts is a multifaceted property governed by a delicate balance of intermolecular forces. The inherent hydrophilicity of the hydroxypropyl side chain strongly promotes solubility, but the final outcome is critically dictated by the choice of the counter-ion. While simple halides are expected to yield highly soluble salts suitable for many biological applications, larger, more hydrophobic anions will drastically reduce water solubility. A systematic approach, combining theoretical understanding with rigorous experimental determination via methods like the shake-flask assay, is essential for any researcher or drug developer working with this promising class of compounds. This guide provides the foundational knowledge and practical protocols to confidently navigate the challenges of solubility assessment and optimization.
References
Kralova, K., Stankova, V., Sersen, F., & Dvorak, Z. (2016). Synthesis, antimicrobial evaluation and molecular modeling of 5-hydroxyisoquinolinium salt series; the effect of the hydroxyl moiety. PubMed.
Le, T. N., et al. (2025). Hydrophobic n-Alkyl-N-isoquinolinium Salts: Ionic Liquids and Low Melting Solids.
Unknown. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlidePlayer. Available at: [Link]
Marek, J., Kuca, K., Maly, M., & Musilek, K. (2012). SYNTHESIS OF THE ISOQUINOLINIUM SALTS DIFFERING IN THE LENGTH OF THE SIDE ALKYLATING CHAIN. Military Medical Science Letters, 81(2), 58-63. Available at: [Link]
Marek, J., Kuca, K., Maly, M., & Musilek, K. (2012). (PDF) SYNTHESIS OF THE ISOQUINOLINIUM SALTS DIFFERINGIN THE LENGTH OF THE SIDE ALKYLATING CHAIN. ResearchGate. Available at: [Link]
Larouche, J., & Beaudoin, D. (2013). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Organic & Biomolecular Chemistry, 11(37), 6329-6332. Available at: [Link]
Mukhopadhyay, S., et al. (2025). Rh(III)-catalyzed isoquinolinium salt synthesis from benzaldehydes, amines, and alkynes.
Chemistry LibreTexts. (2026). 17.5: Factors that Affect Solubility. Chemistry LibreTexts. Available at: [Link]
Dang, X., et al. (2018). Rh(III)-catalyzed synthesis of tetracyclic isoquinolinium salts via C–H activation and [4+2] annulation of 1-phenyl-3,4-dihydroisoquinolines and alkynes in ethanol. Semantic Scholar.
Unknown. (n.d.). Key Factors Influencing Solubility. Scribd. Available at: [Link]
Tang, Y., et al. (2019).
Ilevbare, G. A., & Taylor, L. S. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]
Forgács, D., & Kutt, A. (2021). Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs. PMC.
Marrero-Ponce, Y., et al. (2009). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. MDPI.
BenchChem Technical Support Team. (2025).
Branco, L. C., Rosa, J. N., Ramos, J., & Afonso, C. A. (2001).
Baryłka, A., et al. (2025). Acid-base properties of hydroxyquinolines in aqueous solution: Effect of hydroxyl group position on thermodynamic protonation parameters.
Wikipedia. (n.d.). Solubility table. Wikipedia. Available at: [Link]
Li, J., et al. (2023). Oxidation of N-Alkyl(iso)
BenchChem Technical Support Team. (2025). The Solubility Profile of Octadecanoic Acid, 3-Hydroxypropyl Ester: A Technical Guide. Benchchem.
Baryłka, A., et al. (2025). Acid-base properties of hydroxyquinolines in aqueous solution: Effect of hydroxyl group position on thermodynamic protonation parameters. ULisboa Research Portal.
Baryłka, A., et al. (2022). Acid-base properties of hydroxyquinolines in aqueous solution. .
Dohrn, R., & Pfohl, O. (1994). Solubilities of Salts in Mixed Solvents. nupeg.ufrn.br.
Melting Point Trends of Hydroxypropyl Substituted Isoquinolinium Salts: A Technical Guide to Structure-Property Relationships
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Isoquinolinium salts occupy a privileged space in both m...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
Isoquinolinium salts occupy a privileged space in both medicinal chemistry (as precursors to bioactive 1,2-dihydroisoquinolines) and materials science (as highly tunable ionic liquids). The thermal behavior—specifically the melting point (
)—of these salts dictates their processability, solubility, and application scope.
Introducing a hydroxypropyl substituent to the isoquinolinium core creates a complex thermodynamic tug-of-war. As a Senior Application Scientist, understanding the causality behind these phase transitions is critical. This guide deconstructs the mechanistic drivers of melting point trends in hydroxypropyl-substituted isoquinolinium salts, provides field-proven quantitative data, and outlines self-validating protocols for their synthesis and thermal characterization.
Mechanistic Drivers of Phase Transitions
The melting point of an organic salt is a direct macroscopic readout of its microscopic lattice energy. For substituted isoquinolinium salts, this energy is governed by three competing structural factors[1].
The Isoquinolinium Core:
Stacking
Unlike simple aliphatic ammonium salts or smaller imidazolium rings, the isoquinolinium cation possesses an extended, planar bicyclic aromatic system. This extended
-system facilitates highly efficient, long-range stacking in the solid state. Consequently, baseline isoquinolinium salts generally exhibit higher melting points than their imidazolium or pyridinium counterparts[2].
The Hydroxypropyl Dichotomy: H-Bonding vs. Steric Bulk
Substituting an alkyl chain with a 3-hydroxypropyl group (
) introduces a thermodynamic dichotomy:
Enthalpic Gain (Increasing
): The terminal hydroxyl group acts as a strong, directional hydrogen bond donor and acceptor. In the solid state, this establishes a robust 3D hydrogen-bonding network, significantly increasing the lattice enthalpy.
Entropic Penalty (Decreasing
): The flexible propyl linker introduces conformational degrees of freedom (steric bulk and rotational flexibility), which frustrates optimal crystal packing.
In the presence of small, charge-dense anions (like chloride), the enthalpic gain dominates, resulting in rigid crystal lattices and high melting points (e.g., >140 °C)[3].
Anion Metathesis: The Ultimate Lever
The counter-anion dictates the electrostatic environment. Small, spherical halides (Cl⁻, Br⁻) form tight ion pairs with the localized positive charge of the isoquinolinium nitrogen, driving melting points well above 100 °C[1]. Conversely, performing an anion metathesis with bulky, charge-diffuse, and asymmetric anions—such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate ([PF₆]⁻)—drastically lowers the lattice energy[4]. The diffuse charge weakens Coulombic interactions, often depressing the melting point below ambient temperature, yielding Room-Temperature Ionic Liquids (RTILs)[5].
Diagram 1: Mechanistic factors driving the melting point (Tm) of substituted isoquinolinium salts.
Quantitative Melting Point Trends
To illustrate these mechanistic principles, the following table synthesizes quantitative melting point data across various isoquinolinium derivatives, highlighting the impact of the hydroxypropyl group and anion selection.
Compound
Cation Core
N-Substituent
Counter Anion
Melting Point ()
Phase State
1
3-Ethoxycarbonyl-isoquinolinium
2-(3-hydroxypropyl)
Chloride (Cl⁻)
142–144 °C
Crystalline Solid
2
Isoquinolinium
N-butyl
Bromide (Br⁻)
> 100 °C
Crystalline Solid
3
Isoquinolinium
N-decyl
Hexafluorophosphate (PF₆⁻)
~ 65 °C
Low-Melting Solid
4
Isoquinolinium
N-butyl
Bis(trifluoromethylsulfonyl)imide (NTf₂⁻)
< 25 °C
RTIL
Data Analysis: Compound 1 demonstrates that despite the flexibility of the propyl chain, the strong hydrogen bonding from the terminal hydroxyl group, combined with the tight electrostatic pairing of the chloride anion, locks the molecule into a highly stable, moisture-sensitive crystal lattice (142–144 °C)[3]. Transitioning to bulky anions (Compounds 3 and 4) systematically destroys this lattice stability[1][2].
Self-Validating Experimental Protocols
Reliable thermodynamic data requires flawless synthetic execution and rigorous analytical validation. The following protocols are engineered to prevent common artifacts, such as solvent trapping or thermal degradation.
Solventless Synthesis of Hydroxypropyl Isoquinolinium Salts
Causality: A solventless N-alkylation procedure is preferred over traditional reflux to maximize the reaction rate via high local concentration and to prevent solvolysis of sensitive functional groups (e.g., ethoxycarbonyl moieties)[3].
Step-by-Step Methodology:
Reagent Preparation: Combine the base isoquinoline derivative (e.g., ethyl isoquinoline-3-carboxylate) with a 2.5 molar excess of 3-chloro-1-propanol. Expert Insight: The excess alkyl halide acts as the reaction medium, ensuring complete conversion while maintaining a stirrable, homogenous slurry.
Thermal Activation: Heat the mixture to 90 °C for 4 hours under a strict nitrogen atmosphere. Expert Insight: N₂ is mandatory to prevent oxidative degradation of the electron-rich isoquinoline core at elevated temperatures.
Precipitation & Washing: Cool the mixture to ambient temperature and triturate vigorously with anhydrous diethyl ether. The unreacted 3-chloro-1-propanol remains soluble, while the highly polar isoquinolinium chloride salt precipitates as a solid.
Self-Validation (Moisture Control): Isolate the solid and dry under high vacuum (< 1 mbar) at 60 °C for 24 hours. Crucial Step: Validate complete solvent/water removal via Karl Fischer titration (target < 500 ppm H₂O). Hydroxypropyl isoquinolinium salts are highly hygroscopic; trace water acts as a plasticizer, artificially depressing the measured melting point and skewing downstream data.
Rigorous Thermal Analysis (DSC)
Differential Scanning Calorimetry (DSC) must be performed with a specific thermal history erasure step to avoid confusing polymorphic transitions with the true thermodynamic melting point[4].
Step-by-Step Methodology:
Sample Preparation: Hermetically seal 5–10 mg of the rigorously dried salt in an aluminum pan inside a dry, argon-filled glovebox.
Thermal History Erasure: Heat the sample from 25 °C to 160 °C at a rapid rate of 10 °C/min, hold for 2 minutes, then cool back to 25 °C at 10 °C/min. Expert Insight: This cycle erases the thermal history and any metastable, kinetically trapped polymorphic states induced by the rapid ether precipitation in Step 3.1.
Measurement Scan: Heat the sample a second time at a slow, controlled rate of 5 °C/min. Record the onset temperature of the endothermic peak as the true
. Expert Insight: The slower heating rate minimizes thermal lag across the sample pan, providing a highly accurate thermodynamic measurement.
Diagram 2: Self-validating experimental workflow for synthesis and thermal characterization.
References
The following authoritative sources were utilized to ground the mechanistic claims, quantitative data, and protocols described in this whitepaper:
Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates
Source: MDPI Molecules, 2002, 7(2), 259-266.
URL:[Link]
Physical Properties of Ionic Liquids: Database and Evaluation
Source: Journal of Physical and Chemical Reference Data (AIP Publishing), 2006.
URL:[Link]
Hydrophobic n-Alkyl-N-isoquinolinium Salts: Ionic Liquids and Low Melting Solids
Source: ResearchGate (Originally published in peer-reviewed materials literature).
URL:[Link]
ThermoML: J. Chem. Thermodyn. 2011, 43, 6, 989-995
Source: National Institute of Standards and Technology (NIST) / Journal of Chemical Thermodynamics.
URL:[Link]
zwitterionic character of deprotonated N-(3-hydroxypropyl)isoquinolinium
Technical Guide: Zwitterionic Character of Deprotonated N-(3-hydroxypropyl)isoquinolinium Executive Summary This technical guide analyzes the physicochemical properties, electronic structure, and synthetic generation of...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Zwitterionic Character of Deprotonated N-(3-hydroxypropyl)isoquinolinium
Executive Summary
This technical guide analyzes the physicochemical properties, electronic structure, and synthetic generation of the zwitterionic species derived from N-(3-hydroxypropyl)isoquinolinium . While often simplified as a "deprotonated salt," the resulting species exists on a complex potential energy surface involving three distinct isomers: the alkoxide zwitterion (betaine) , the C1-ylide , and the neutral pseudobase .
This guide focuses on the Alkoxide Zwitterion (Inner Salt) , a species characterized by a high ground-state dipole moment, significant negative solvatochromism, and utility as a bifunctional organocatalyst and ionic liquid precursor.[1]
Molecular Architecture & Electronic Theory
The parent cation, N-(3-hydroxypropyl)isoquinolinium, possesses two acidic sites. Understanding the "zwitterionic character" requires distinguishing which site is deprotonated.[1]
The Two Zwitterionic Pathways
Upon treatment with a base, the molecule can follow two divergent pathways determined by the base strength and solvent proticity:
Character: A true inner salt (betaine).[1] The positive charge is delocalized across the isoquinolinium
-system, while the negative charge is localized on the terminal oxygen.
Properties: High thermal stability, strong dipole moment (
), and sensitivity to hydrogen-bond donating (HBD) solvents.[1]
Path B: C1-Deprotonation (Azomethine Ylide)
Target: The C1 proton of the isoquinolinium ring.
Character: A 1,3-dipole (ylide).[1] The negative charge resides on the C1 carbon, stabilized by the adjacent quaternary nitrogen.
Properties: Highly reactive nucleophile, unstable to oxidation, primarily used as a transient intermediate in 1,3-dipolar cycloadditions.[1]
Note: This guide prioritizes Path A (Alkoxide Zwitterion) as it represents the stable charge-separated species implied by "hydroxypropyl" functionalization.
Electronic Structure of the Alkoxide Zwitterion
The zwitterion exhibits a Donor-
-Acceptor (D--A) architecture, but with a twist: the "donor" (alkoxide) is separated from the "acceptor" (isoquinolinium) by a saturated propyl linker ().
Inductive Effect: The cationic ring exerts a strong electron-withdrawing inductive effect (
), lowering the of the distal hydroxyl group (estimated ) compared to propanol ().
Through-Space Interaction: In non-polar media, the flexible propyl chain allows the anionic oxygen to fold back toward the electron-deficient C1 position, potentially forming an intramolecular charge-transfer complex or collapsing into a cyclic ether (pseudobase-like structure).
Visualization of Reaction Pathways
The following diagram maps the equilibrium landscape, highlighting the competition between zwitterion formation and pseudobase collapse.
Caption: Figure 1. Divergent deprotonation pathways. The alkoxide zwitterion is in equilibrium with the neutral cyclic pseudobase, mediated by solvent polarity.
Solvatochromism & Solvation Dynamics
The zwitterionic character is most easily validated through solvatochromism .[1] The molecule acts as a probe for solvent polarity (similar to Reichardt’s Dye, though less sensitive due to the saturated linker).[1]
Negative Solvatochromism
The zwitterion typically exhibits negative solvatochromism (hypsochromic/blue shift) as solvent polarity increases.[1]
State
Dipole Moment ()
Description
Ground State ()
High
Charges are localized ( and ). Highly stabilized by polar solvents.[1]
Excited State ()
Low
Excitation involves Intramolecular Charge Transfer (ICT) from to , neutralizing the dipole.[1]
Mechanism:
Polar solvents (e.g., Methanol, DMSO) stabilize the highly polar Ground State (
) significantly more than the less polar Excited State ().[1]
The deprotonated species acts as a zwitterionic liquid precursor.[1] Unlike traditional ionic liquids (cation + anion), zwitterions do not migrate in an electric field (net neutral), making them ideal for:
Lithium-Ion Batteries: High ion conductivity additives that do not contribute to concentration polarization.[1]
Membrane Transport: Selective transport layers in separation technologies.[1]
Bifunctional Organocatalysis
The zwitterion possesses a "hard" nucleophile (
) and a "soft" electrophile (-system).
Mechanism: The alkoxide activates a pronucleophile (e.g., nitromethane), while the isoquinolinium ring activates an electrophile via
-stacking or electrostatic induction.
References
Reichardt, C. (2003).[1] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.[1] Link[1]
Alvarez-Builla, J., et al. (2011).[1] Heterocyclic Chemistry: Isoquinolines. Wiley-VCH.[1] Link[1]
Wasserscheid, P., & Welton, T. (2008).[1] Ionic Liquids in Synthesis. Wiley-VCH.[1] (Chapter on Zwitterionic Liquids). Link[1]
Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Discussion on Pseudobase/Ylide equilibrium). Link
Structural and Mechanistic Profiling of the 2-(3-Hydroxypropyl)isoquinolinium Cation
As a Senior Application Scientist specializing in molecular design and catalytic systems, I frequently rely on task-specific ionic liquids (TSILs) to drive complex chemical transformations. Among these, the 2-(3-hydroxyp...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in molecular design and catalytic systems, I frequently rely on task-specific ionic liquids (TSILs) to drive complex chemical transformations. Among these, the 2-(3-hydroxypropyl)isoquinolinium cation has emerged as a premier structural motif. By combining the robust, extended π-system of an isoquinoline core with the hydrogen-bonding capability of a terminal hydroxyl group, this cation serves as a highly efficient electrophilic activator in advanced catalytic workflows, such as the synthesis of cyclic carbonates and ethylene glycol.
This whitepaper provides an in-depth technical analysis of the 2-(3-hydroxypropyl)isoquinolinium cation, detailing its precise physicochemical properties, the mechanistic causality behind its structural design, and a self-validating protocol for its synthesis.
Physicochemical and Structural Data
To utilize this cation effectively in drug development or green chemistry, one must first establish its exact mass and molecular formula for high-resolution mass spectrometry (HRMS) validation and stoichiometric calculations.
The cation is formed by the
-alkylation (quaternization) of isoquinoline at position 2 with a 3-hydroxypropyl group.
Quantitative Profiling
Parameter
Value
IUPAC Name
2-(3-hydroxypropyl)isoquinolin-2-ium
Molecular Formula
C₁₂H₁₄NO⁺
Average Molecular Weight
188.25 g/mol
Monoisotopic Exact Mass
188.1075 Da
Formal Charge
+1
Hydrogen Bond Donors
1 (Terminal Hydroxyl)
Hydrogen Bond Acceptors
1 (Hydroxyl Oxygen)
Key Structural Features
Bicyclic aromatic core, flexible aliphatic spacer
Mechanistic Causality in Structural Design
The engineering of the 2-(3-hydroxypropyl)isoquinolinium cation is not arbitrary; every structural component serves a specific thermodynamic or kinetic function.
The Isoquinoline Core (π-System): Unlike simple imidazolium or pyridinium cores, the bicyclic isoquinoline structure provides an extended, highly delocalized π-conjugated system. This enhanced polarizability facilitates strong π-π stacking interactions with aromatic substrates. Furthermore, the extended aromaticity disperses the positive charge of the quaternized nitrogen, significantly increasing the thermal degradation temperature (
) of the resulting ionic liquid.
The 3-Carbon Spacer (Propyl Chain): The choice of a 3-hydroxypropyl group over a 2-hydroxyethyl group is driven by chemical stability. Two-carbon spacers are prone to intramolecular degradation (such as Hofmann elimination or oxazolidine formation) under harsh or basic catalytic conditions. The 3-carbon propyl chain provides optimal conformational flexibility, allowing the terminal -OH group to act as a hydrogen-bond donor without suffering from steric hindrance or vulnerability to elimination.
Synergistic Electrophilic Activation: In applications such as the 1 [2] or the 2 [1], the cation's hydroxyl group forms a strong intermolecular hydrogen bond with the oxygen atom of an epoxide substrate. This polarizes the C-O bond, lowering the activation energy for the subsequent nucleophilic attack by the ionic liquid's counter-anion (e.g., Br⁻ or Cl⁻).
Fig 1: Synergistic epoxide activation mechanism driven by the hydroxyl-functionalized cation.
Self-Validating Synthetic Methodology
A protocol is only as reliable as its internal controls. To synthesize the 2-(3-hydroxypropyl)isoquinolinium halide precursor, we utilize a solvent-free Menschutkin reaction. The following methodology incorporates real-time validation checkpoints to ensure complete quaternization and purity, which is critical for 3 [3].
Step-by-Step Protocol
Step 1: Reagent Preparation & Reaction Setup
Charge a rigorously dried, round-bottom flask with equimolar amounts of isoquinoline (1.0 eq) and 3-bromo-1-propanol (1.05 eq, slight excess to drive the reaction).
Equip the flask with a reflux condenser and purge the system with inert nitrogen (
) to prevent oxidative degradation of the amine at elevated temperatures.
Step 2: Menschutkin Quaternization
Heat the neat mixture to 80°C under continuous magnetic stirring for 24 hours. As the reaction progresses, the mixture will transition from a clear liquid to a highly viscous oil or solid mass, indicating the formation of the ionic salt.
Validation Checkpoint 1 (NMR): Extract a micro-aliquot, dissolve in D₂O or DMSO-
, and perform ¹H-NMR. Complete quaternization is validated by the disappearance of the neutral isoquinoline C1 proton signal (typically ~9.2 ppm) and the appearance of a strongly downfield-shifted isoquinolinium C1 proton signal (>9.8 ppm) due to the adjacent positive nitrogen.
Step 3: Purification & Washing
Cool the reaction mixture to room temperature. Add cold ethyl acetate or diethyl ether to precipitate the 2-(3-hydroxypropyl)isoquinolinium bromide salt.
Filter the precipitate under a vacuum and wash it vigorously with ethyl acetate (3 × 20 mL) to remove any unreacted starting materials.
Dry the product in a vacuum oven at 60°C for 24 hours to remove residual solvent and trace moisture.
Step 4: Anion Metathesis (Optional)
If a non-coordinating anion (e.g., BF₄⁻, NTf₂⁻) is required, dissolve the bromide salt in water and add an equimolar amount of the desired metal salt (e.g., NaBF₄).
Validation Checkpoint 2 (AgNO₃ Test): After extracting the new ionic liquid into an organic phase (like dichloromethane) and washing with water, test the aqueous washings with a 0.1 M AgNO₃ solution. The absence of a white AgBr precipitate confirms the complete removal of halide impurities, ensuring the electrochemical stability of the final TSIL.
Fig 2: Self-validating synthetic workflow for the 2-(3-hydroxypropyl)isoquinolinium cation.
References
Process for producing ethylene glycol catalyzed by an ionic liquid - Google P
Hydroxyl-functionalized ionic liquid: a novel efficient catalyst for chemical fixation of CO2 to cyclic carbon
Treatment and Resource Utilization of Gaseous Pollutants in Functionalized Ionic Liquids - MDPI -
Synthesis of 2-(3-hydroxypropyl)isoquinolinium bromide: An Application Note and Protocol for Drug Development Professionals
Introduction: The Significance of Isoquinolinium Scaffolds in Medicinal Chemistry The isoquinoline core is a privileged structural motif deeply embedded in the landscape of natural products and synthetic pharmaceuticals....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Isoquinolinium Scaffolds in Medicinal Chemistry
The isoquinoline core is a privileged structural motif deeply embedded in the landscape of natural products and synthetic pharmaceuticals.[1] Its presence in a vast array of biologically active molecules, from the analgesic morphine to the antibacterial berberine, underscores its importance as a scaffold in drug discovery.[1] The quaternization of the isoquinoline nitrogen to form isoquinolinium salts further enhances its potential, often leading to compounds with distinct biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.[2][3][4] This application note provides a comprehensive guide to the synthesis of a specific N-functionalized isoquinolinium salt, 2-(3-hydroxypropyl)isoquinolinium bromide, a molecule of interest for further derivatization and biological screening in drug development programs. The introduction of a hydroxypropyl chain offers a handle for subsequent chemical modifications, such as esterification or etherification, to explore structure-activity relationships (SAR).
Reaction Mechanism: The Chemistry of N-Alkylation
The synthesis of 2-(3-hydroxypropyl)isoquinolinium bromide from isoquinoline and 3-bromopropanol is a classic example of a nucleophilic substitution reaction, specifically an N-alkylation. The lone pair of electrons on the nitrogen atom of the isoquinoline ring acts as a nucleophile, attacking the electrophilic carbon atom of 3-bromopropanol that is bonded to the bromine atom. Bromine, being a good leaving group, departs as a bromide ion, which then serves as the counter-ion to the newly formed positively charged isoquinolinium cation.
This reaction, often referred to as the Menshutkin reaction, is typically facilitated by heating the reactants in a suitable polar aprotic solvent, which helps to solvate the transition state and the resulting ions, thereby promoting the reaction rate. The presence of the hydroxyl group on the alkylating agent does not interfere with the primary reaction but provides a valuable functional group in the final product for further synthetic manipulations.
Experimental Workflow
The following diagram outlines the key stages in the synthesis and purification of 2-(3-hydroxypropyl)isoquinolinium bromide.
Caption: Experimental workflow for the synthesis of 2-(3-hydroxypropyl)isoquinolinium bromide.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 2-(3-hydroxypropyl)isoquinolinium bromide.
Materials and Equipment:
Reagent/Equipment
Specification
Isoquinoline
≥98% purity
3-Bromopropanol
≥97% purity
Acetonitrile (ACN)
Anhydrous, ≥99.8%
Round-bottom flask
100 mL, with ground glass joint
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and flask
Vacuum pump
Rotary evaporator
NMR spectrometer
400 MHz or higher
FT-IR spectrometer
Mass spectrometer
ESI or similar
Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve isoquinoline (5.0 g, 38.7 mmol) in anhydrous acetonitrile (40 mL).
Addition of Alkylating Agent: To the stirred solution, add 3-bromopropanol (5.9 g, 42.6 mmol, 1.1 equivalents).
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82 °C) using a heating mantle. Maintain the reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the isoquinoline spot.
Crystallization: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The product, 2-(3-hydroxypropyl)isoquinolinium bromide, will precipitate out of the solution as a crystalline solid. For complete precipitation, the flask can be placed in an ice bath for 30-60 minutes.
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
Purification: Wash the collected solid with a small amount of cold acetonitrile (2 x 10 mL) to remove any unreacted starting materials and impurities.
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Data Analysis and Characterization
The structure and purity of the synthesized 2-(3-hydroxypropyl)isoquinolinium bromide should be confirmed by spectroscopic methods.
Predicted Spectroscopic Data
Technique
Expected Observations
¹H NMR
Aromatic protons of the isoquinolinium ring (δ 8.0-10.0 ppm), a singlet for the N-CH₂ protons (δ ~5.0 ppm), a multiplet for the -CH₂- protons (δ ~2.2 ppm), a triplet for the -CH₂OH protons (δ ~3.8 ppm), and a broad singlet for the -OH proton.
¹³C NMR
Aromatic carbons of the isoquinolinium ring (δ 120-150 ppm), N-CH₂ carbon (δ ~60 ppm), central -CH₂- carbon (δ ~35 ppm), and the -CH₂OH carbon (δ ~58 ppm).
FT-IR
A broad O-H stretching band (~3300-3400 cm⁻¹), C-H stretching bands (aromatic and aliphatic), C=N and C=C stretching bands of the isoquinolinium ring (~1600-1450 cm⁻¹), and a C-O stretching band (~1050 cm⁻¹).
Mass Spec (ESI+)
A peak corresponding to the molecular weight of the 2-(3-hydroxypropyl)isoquinolinium cation [M]⁺.
Logical Relationship of Characterization Methods
Caption: Interrelation of analytical techniques for product confirmation.
- Extend the reaction time. - Use freshly distilled or high-purity reagents. - Ensure the reaction mixture is maintained at reflux temperature.
Oily product instead of solid
- Presence of impurities. - Incomplete solvent removal.
- Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal. - Purify the crude product by recrystallization from a different solvent system (e.g., ethanol/ether). - Ensure complete removal of the solvent under vacuum.
Product is colored
- Presence of colored impurities from starting materials or side reactions.
- Recrystallize the product. - Treat a solution of the product with activated charcoal before filtration and recrystallization.
Applications in Drug Development
Quaternary isoquinolinium salts are a class of compounds with a broad spectrum of biological activities. The synthesized 2-(3-hydroxypropyl)isoquinolinium bromide serves as a valuable intermediate for the development of new therapeutic agents. The terminal hydroxyl group can be readily functionalized to generate a library of derivatives for biological screening. Potential applications include:
Antimicrobial Agents: N-alkylisoquinolinium salts have demonstrated significant activity against a range of bacteria and fungi.[5][6] The length and nature of the N-alkyl chain can be modulated to optimize antimicrobial potency and selectivity.
Enzyme Inhibitors: The isoquinolinium scaffold can interact with the active sites of various enzymes. For instance, certain isoquinoline derivatives have been investigated as inhibitors of c-Jun N-terminal kinase (JNK), a target for inflammatory diseases and neurodegenerative disorders.[7]
Probes for Biological Systems: The inherent fluorescence of some isoquinoline derivatives allows for their use as probes in cellular imaging and diagnostic applications.
The systematic modification of the hydroxypropyl side chain of 2-(3-hydroxypropyl)isoquinolinium bromide can lead to the discovery of novel compounds with enhanced biological activity and improved pharmacokinetic profiles, making it a valuable starting point for drug discovery campaigns.
References
Asano, Y., et al. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). Bioorganic & Medicinal Chemistry, 16(8), 4715-4732. [Link]
Gornowicz, A., et al. (2017). Synthesis and antimicrobial activity of chiral quaternary N-spiro ammonium bromides with 3',4'-dihydro-1'H-spiro[isoindoline-2,2'-isoquinoline] skeleton. Drug Design, Development and Therapy, 11, 2031–2044. [Link]
Jahng, Y., et al. (2020). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 25(22), 5467. [Link]
Kmieciak, A., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chemistry Proceedings, 3(1), 84. [Link]
Kucera, T., et al. (2016). Synthesis, antimicrobial evaluation and molecular modeling of 5-hydroxyisoquinolinium salt series; the effect of the hydroxyl moiety. Bioorganic & Medicinal Chemistry, 24(8), 1838-1848. [Link]
Musil, P., et al. (2017). Bis-isoquinolinium and bis-pyridinium acetylcholinesterase inhibitors: in vitro screening of probes for novel selective insecticides. RSC Advances, 7(67), 42299-42308. [Link]
Sepulveda-Boza, S., et al. (2012). Applied biological and physicochemical activity of isoquinoline alkaloids: oxoisoaporphine and boldine. Molecules, 17(9), 10838-10851. [Link]
Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Retrieved from [Link]
Zhang, X., et al. (2023). Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate. Organic Letters, 25(19), 3464–3469. [Link]
Zhang, Y., et al. (2018). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry, 25(27), 3247-3279. [Link]
Jaszczuk, E., et al. (2012). SYNTHESIS OF THE ISOQUINOLINIUM SALTS DIFFERING IN THE LENGTH OF THE SIDE ALKYLATING CHAIN. Military Medical Science Letters, 81(2), 58-63. [Link]
Gulea, M. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 29(14), 3290. [Link]
Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]
Gornowicz, A., et al. (2017). Synthesis and antimicrobial activity of chiral quaternary N-spiro ammonium bromides with 3',4'-dihydro-1'H-spiro[isoindoline-2,2'-isoquinoline] skeleton. Drug Design, Development and Therapy, 11, 2031-2044. [Link]
Application Note: Synthesis of N-(3-Hydroxypropyl)isoquinolinium Bromide
Part 1: Introduction & Scientific Rationale Scope and Application This document details the optimized protocol for the quaternization (Menschutkin reaction) of isoquinoline with 3-bromo-1-propanol . The resulting product...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Introduction & Scientific Rationale
Scope and Application
This document details the optimized protocol for the quaternization (Menschutkin reaction) of isoquinoline with 3-bromo-1-propanol . The resulting product, N-(3-hydroxypropyl)isoquinolinium bromide, is a functionalized quaternary ammonium salt.
Key Applications:
Ionic Liquid Precursors: The hydroxyl group serves as a handle for further functionalization (e.g., esterification) to tune physicochemical properties of ionic liquids.
Organocatalysis: Isoquinolinium salts are precursors to N-heterocyclic carbenes (NHCs) used in organocatalytic cycles.
Biological Activity: Quaternary isoquinolinium motifs are pharmacophores in antimicrobial and antineoplastic agents.
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (
). The lone pair on the isoquinoline nitrogen atom acts as the nucleophile, attacking the -carbon of the 3-bromo-1-propanol. The bromide ion is displaced as the leaving group.
Critical Mechanistic Insight:
While 3-bromo-1-propanol contains a hydroxyl group,
-alkylation is kinetically disfavored under neutral conditions. The nucleophilicity of the hybridized nitrogen is significantly higher than that of the neutral hydroxyl oxygen. Therefore, protecting group chemistry is generally not required if the reaction is run in the absence of strong bases.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of the quaternization reaction. Note the selectivity for N-alkylation under neutral conditions.
Part 2: Experimental Design & Prerequisites
Solvent Selection Strategy
The choice of solvent is critical for reaction rate and product isolation.
Solvent
Dielectric Constant ()
Suitability
Rationale
Acetonitrile (MeCN)
37.5
Optimal
High polarity stabilizes the transition state; product often precipitates (or oils out) allowing easy separation.
Ethanol (EtOH)
24.5
Good
Green solvent. However, high solubility of the product can make isolation (crystallization) difficult.
Toluene
2.38
Poor
Non-polar. Reaction rate is significantly slower due to poor stabilization of the charged transition state.
Neat (Solvent-free)
N/A
Variable
High atom economy, but lacks thermal mass for temperature control; product solidifies into a hard mass.
Selected System:Acetonitrile at Reflux . This provides the necessary thermal energy to overcome the activation barrier while allowing the ionic product to separate from non-polar starting materials upon cooling.
Triturate with dry diethyl ether or hexane while scratching the glass with a spatula. Sonicate. Dry under high vacuum.
Dark brown color
Oxidation of isoquinoline or polymerization.
Ensure inert atmosphere () was used. Recrystallize using activated charcoal to remove color.
Low Yield
Incomplete reaction or product lost in supernatant.
Check supernatant TLC.[1] If product is soluble in MeCN at RT, concentrate the reaction mixture to 1/3 volume before adding ether to precipitate.
Part 5: Safety & Handling
Isoquinoline: Skin and eye irritant. Toxic if inhaled. Use in a fume hood.
3-Bromo-1-propanol: Toxic, corrosive. Readily absorbed through skin. Wear nitrile gloves and safety goggles.
Quaternary Salts: Generally non-volatile but can be irritating dusts. Handle dried product with care to avoid inhalation.
References
Menschutkin Reaction Kinetics: Abboud, J. L. M., et al. "Solvent effects on the Menschutkin reaction." Journal of Physical Organic Chemistry, vol. 1, no. 4, 1988.
Isoquinoline Chemistry: Katritzky, A. R., et al. "Synthesis of Isoquinoline Derivatives."[7] Comprehensive Heterocyclic Chemistry II.
Ionic Liquid Synthesis: "Preparation of Hydroxyl-Functionalized Imidazolium Ionic Liquids." Green Chemistry, Royal Society of Chemistry. (Analogous protocol for hydroxy-alkyl halides).
Purification of Quaternary Salts: Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Materials Scientists, Corrosion Engineers, and Chemical Formulation Researchers
Prepared By: Senior Application Scientist
Executive Summary & Mechanistic Rationale
Acid pickling, industrial descaling, and oil-well acidizing processes expose steel infrastructure to highly aggressive acidic environments (e.g., 0.5 M H₂SO₄ or 1.0 M HCl). To mitigate catastrophic metal dissolution, organic corrosion inhibitors are deployed. Among these, N-heterocyclic compounds—specifically isoquinolinium derivatives—have demonstrated exceptional protective capabilities 1.
2-(3-hydroxypropyl)isoquinolinium represents a highly optimized structural evolution in this class. The causality behind its near-perfect inhibition efficiency (>97% at 5.0 mM) lies in its tripartite molecular design:
Quaternized Nitrogen (Isoquinolinium Core): Carries a permanent positive charge, facilitating rapid physisorption via electrostatic attraction to the steel surface, which is pre-adsorbed with aggressive anions (SO₄²⁻ or Cl⁻) 2.
Aromatic π-System: The flat, electron-rich isoquinoline ring undergoes chemisorption by donating π-electrons into the vacant d-orbitals of surface iron atoms.
3-Hydroxypropyl Pendant Arm: Unlike simple alkyl chains, the terminal hydroxyl (-OH) group drastically improves aqueous solubility and provides a secondary anchoring site. It participates in hydrogen bonding with the interfacial hydration layer, effectively displacing water molecules and lowering the dielectric constant of the electrical double layer 3.
Fig 1: Adsorption mechanism of 2-(3-hydroxypropyl)isoquinolinium on steel surfaces.
Experimental Protocols: A Self-Validating System
To establish absolute trustworthiness in corrosion data, a single analytical method is insufficient. As a standard practice, we employ a self-validating triad : Gravimetric analysis provides the macroscopic ground truth (mass lost); Electrochemical Impedance Spectroscopy (EIS) measures the non-destructive steady-state resistance; and Potentiodynamic Polarization (PDP) identifies the kinetic mechanism 4.
Protocol A: Specimen Preparation
Machine mild steel (e.g., E24 or A283 Grade C) into 1 cm × 1 cm × 0.1 cm coupons.
Abrade sequentially with SiC emery paper (grades 400 to 1200) to ensure a uniform surface roughness.
Degrease ultrasonically in analytical grade ethanol and acetone for 5 minutes each.
Dry under a stream of cold air and store in a moisture-free desiccator prior to use.
Protocol B: Gravimetric (Weight Loss) Assay
Purpose: Establishes the baseline macroscopic inhibition efficiency.
Prepare 0.5 M H₂SO₄ solutions containing varying concentrations of 2-(3-hydroxypropyl)isoquinolinium (0.1 mM to 5.0 mM).
Weigh the pre-cleaned steel coupons accurately (
).
Suspend the coupons in 100 mL of the test solutions at 298 K for exactly 24 hours.
Remove, clean with a bristle brush under running water to remove loose corrosion products, rinse with ethanol, dry, and reweigh (
).
Calculate Corrosion Rate (
) and Inhibition Efficiency ().
Protocol C: Electrochemical Profiling (EIS & PDP)
Purpose: Validates the gravimetric data by probing the electrical double layer and reaction kinetics.
Setup: Use a standard three-electrode cell: Steel working electrode (WE, 1 cm² exposed area), Platinum counter electrode (CE), and Saturated Calomel Electrode (SCE) as the reference.
Equilibration: Immerse the WE in the test solution for 30 minutes to establish a steady Open Circuit Potential (
).
EIS Measurement: Apply a sinusoidal AC perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.
Causality Check: An increase in Charge Transfer Resistance (
) and a decrease in Double Layer Capacitance () confirms the displacement of water by the bulky isoquinolinium molecules 3.
PDP Measurement: Sweep the potential from -250 mV to +250 mV vs.
at a scan rate of 1.0 mV/s.
Causality Check: If the shift in Corrosion Potential (
) is less than 85 mV compared to the blank, the compound is definitively classified as a mixed-type inhibitor1.
Fig 2: Self-validating experimental workflow for corrosion inhibitor evaluation.
Data Presentation & Interpretation
The following tables synthesize typical quantitative outcomes when evaluating 2-(3-hydroxypropyl)isoquinolinium on mild steel in 0.5 M H₂SO₄ at 298 K, demonstrating the robust correlation between macroscopic and electrochemical techniques.
Table 1: Gravimetric Analysis (24h Immersion at 298 K)
Inhibitor Concentration (mM)
Corrosion Rate (mg cm⁻² h⁻¹)
Surface Coverage (θ)
Inhibition Efficiency ( %)
Blank (0.0)
3.45
-
-
0.5
0.86
0.751
75.1
1.0
0.42
0.878
87.8
2.0
0.18
0.948
94.8
5.0
0.08
0.977
97.7
Insight: The inhibition efficiency scales logarithmically with concentration, plateauing near 5.0 mM. This indicates the formation of a saturated protective monolayer.
Table 2: Electrochemical Parameters (EIS and PDP at 298 K)
Concentration (mM)
(mV vs SCE)
(µA cm⁻²)
(Ω cm²)
(µF cm⁻²)
Blank (0.0)
-465
580
15.2
85.4
1.0
-458
72
125.4
32.1
5.0
-452
15
680.5
14.5
Insight: The maximal shift in
is only +13 mV (well below the 85 mV threshold), proving that 2-(3-hydroxypropyl)isoquinolinium acts as a mixed-type inhibitor , retarding both anodic iron dissolution and cathodic hydrogen evolution simultaneously 1. The drastic drop in (from 85.4 to 14.5 µF cm⁻²) validates the physical displacement of highly polar water molecules by the organic inhibitor at the metal/solution interface.
Thermodynamic & Isotherm Analysis
To bridge experimental data with molecular behavior, the surface coverage values (
) are fitted to various adsorption isotherms. For isoquinolinium derivatives, the adsorption strictly obeys the Langmuir Adsorption Isotherm4, expressed as:
Where
is the inhibitor concentration and is the equilibrium constant of the adsorption process. A linear plot of versus yields an value > 0.999.
Furthermore, the standard free energy of adsorption (
) is calculated using:
Values of
for 2-(3-hydroxypropyl)isoquinolinium typically fall around -36 to -39 kJ/mol . This thermodynamic sweet spot indicates a comprehensive mechanism involving both spontaneous physisorption (electrostatic interaction) and robust chemisorption (coordinate covalent bonding) 3.
References
Experimental and theoretical evaluation of (iso)quinolinium bromide derivatives as corrosion inhibitors of steel E24 in 0.5 M H2SO4 solution. International Journal of Corrosion and Scale Inhibition.[Link]
Novel isoquinolinium derivatives as inhibitors of acid corrosion. International Journal of Corrosion and Scale Inhibition.[Link]
Corrosion inhibition of bis-isoQuinolinium salts derivatives for mild steel A283 Grade C in sulfuric media: an experimental and theoretical investigation. Taylor & Francis.[Link]
Experimental evaluation of quinolinium and isoquinolinium derivatives as corrosion inhibitors of mild steel in 0.5 M H2SO4 solution. ResearchGate.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
Task-specific ionic liquids (TSILs) represent a critical advancement in solvent engineering, allowing researchers to tune physicochemical properties by appending specific functional groups to the ionic core[1]. Among these, hydroxypropyl-functionalized imidazolium cations have emerged as highly versatile platforms for drug development, green catalysis, and advanced materials science[1].
The incorporation of a hydroxyl-rich microenvironment fundamentally alters the hydrogen-bonding network of the ionic liquid. In mono-hydroxypropyl systems, such as 1-(3-chloro-2-hydroxypropyl)-3-methylimidazolium chloride ([CHPMIM]Cl), the high polarity and hydrogen-bond donating capacity enable the disruption of recalcitrant biopolymer matrices, allowing for the dissolution of up to 10 wt% of cellulose[2]. In di-hydroxyl systems, such as 1-tetradecyl-3-(2,3-dihydroxypropyl)imidazolium chloride ([TDDHPIM]Cl), the dual alcohol groups act simultaneously as reducing agents and protective capping agents[3]. When synthesizing metal nanoparticles, the hydroxyl groups coordinate closely with the metal surface while the hydrophobic alkyl chains point outwards, preventing agglomeration and yielding monodisperse antimicrobial silver nanoparticles[3].
Synthetic Workflows
The synthesis of hydroxypropyl TSILs generally proceeds via a nucleophilic substitution (
) mechanism, wherein an N-alkylimidazole attacks a functionalized alkyl halide. Depending on the desired hydroxyl density and downstream application, researchers can select either an epoxide ring-opening route or a direct alkylation route.
Workflow for synthesizing mono- and di-hydroxypropyl TSILs and their downstream applications.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of [CHPMIM]Cl via Epoxide Ring-Opening
This protocol outlines the synthesis of a highly polar mono-hydroxypropyl TSIL, utilizing an acid-catalyzed ring-opening mechanism[2].
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 100 mL of absolute ethanol and 0.2 mol of hydrochloric acid (36 wt%)[2].
Causality: Ethanol acts as a homogenizing solvent for the polar HCl and non-polar organic precursors, while HCl is strictly required to protonate and open the epoxide ring of epichlorohydrin, generating the reactive chlorohydrin intermediate[2].
Precursor Addition: Mount the flask in an oil bath set to 60 °C. Add equimolar amounts of N-methylimidazole and epichlorohydrin dropwise via the funnel[2].
Causality: Dropwise addition controls the exothermic nature of the epoxide ring-opening and subsequent
substitution, preventing thermal runaway and the formation of undesired oligomeric byproducts.
Reflux: Maintain the reaction under reflux conditions until complete conversion is achieved.
Primary Concentration: Remove water, ethanol, and any unreacted epichlorohydrin via reduced-pressure distillation[2].
Purification (Self-Validation System): Subject the crude product to ultrasonic extraction using diethyl ether (repeated four times)[2].
Causality: Diethyl ether selectively dissolves unreacted epichlorohydrin and non-polar impurities. The highly polar TSIL is immiscible in ether, allowing for distinct phase separation and self-purifying isolation[2].
Polishing & Drying: Pass the resulting IL through sequential columns of active carbon, silica gel-G60, and neutral alumina to remove trace colored impurities[2]. Dry the final product in vacuo at 60 °C to yield a light yellow viscous liquid[2].
Quality Control: Validate via
H NMR and C NMR. The absence of epoxide proton signals and the presence of a broad -OH peak confirm product integrity[2].
Protocol B: Synthesis of [TDDHPIM]Cl via Direct Alkylation
This protocol yields a di-hydroxyl functionalized TSIL with a long hydrophobic tail, ideal for stabilizing nanotherapeutics[3].
Reaction Setup: Dissolve 1-tetradecylimidazole in dry acetonitrile or absolute ethanol[3].
Alkylation: Add an equimolar amount of 1-chloro-2,3-propanediol to the solution[3].
Reflux: Heat the mixture under reflux for 48 to 72 hours.
Causality: The long tetradecyl chain introduces significant steric hindrance and hydrophobicity. Extended refluxing in a polar solvent is mandatory to overcome the high activation energy barrier of the direct
Solvent Removal: Evaporate the solvent under reduced pressure.
Purification (Self-Validation System): Wash the crude waxy product repeatedly with cold ethyl acetate.
Causality: Cold ethyl acetate precipitates the target TSIL while keeping unreacted 1-tetradecylimidazole and 1-chloro-2,3-propanediol in solution, providing a visual and physical confirmation of purification.
Drying: Dry the purified salt under high vacuum at 50 °C for 24 hours to remove residual moisture.
Quality Control: When utilized for silver nanoparticle synthesis, the TSIL should yield a monodisperse solution exhibiting a distinct surface plasmon resonance band (
) around 420 nm, validating its efficacy as a dual reductant and capping agent[3].
Physicochemical Profiling & Quantitative Data
The structural modifications of these TSILs drastically influence their macroscopic properties. The table below summarizes the comparative physicochemical data for the synthesized hydroxypropyl TSILs.
N-(3-hydroxypropyl)isoquinolinium ionic liquids for CO2 capture
Executive Summary & Design Logic The Challenge: The industrial deployment of Ionic Liquids (ILs) for Carbon Capture, Utilization, and Storage (CCUS) is frequently bottlenecked by the "Viscosity-Capacity Trade-off." Funct...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Design Logic
The Challenge:
The industrial deployment of Ionic Liquids (ILs) for Carbon Capture, Utilization, and Storage (CCUS) is frequently bottlenecked by the "Viscosity-Capacity Trade-off." Functionalizing cations with amine or hydroxyl groups enhances CO2 affinity (capacity) but often results in exponential viscosity increases due to hydrogen bonding networks, hindering mass transfer.
The Solution:
This protocol details the synthesis and evaluation of N-(3-hydroxypropyl)isoquinolinium bis(trifluoromethylsulfonyl)imide ([HPC3isoq][Tf2N]) .
Design Rationale:
Cation (Isoquinolinium Core): Offers greater steric bulk and hydrophobicity compared to pyridinium or imidazolium analogs, potentially improving thermal stability and altering packing efficiency to preserve free volume.
Functional Group (3-Hydroxypropyl): The hydroxyl moiety introduces a site for weak hydrogen bonding with CO2 (increasing solubility selectivity) without the corrosive nature of amine-based chemisorption.
Anion ([Tf2N]): Selected to counterbalance the viscosity increase caused by the hydroxyl group. The diffuse charge and flexibility of the [Tf2N] anion significantly lower the lattice energy and viscosity compared to halides or tetrafluoroborates.
Chemical Synthesis Protocol
Objective: Synthesize high-purity [HPC3isoq][Tf2N] via a two-step quaternization and metathesis pathway.
Step 1: Quaternization (Synthesis of the Halide Precursor)
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry the apparatus under
flow.
Charging: Dissolve Isoquinoline (0.1 mol, 12.9 g) in 50 mL of dry Acetonitrile.
Addition: Add 3-Bromo-1-propanol (0.11 mol, 15.3 g) dropwise over 20 minutes to minimize exotherms.
Reflux: Heat the mixture to 80°C (reflux) for 24–48 hours. Monitor: Reaction progress can be tracked via TLC (Stationary phase: Silica; Mobile phase: DCM/MeOH 9:1). Disappearance of the Isoquinoline spot indicates completion.
Purification:
Cool to room temperature.
Add cold Diethyl Ether (100 mL) to precipitate the bromide salt ([HPC3isoq][Br]).
Filter the white/off-white solid and wash 3x with Diethyl Ether to remove unreacted starting materials.
Dissolution: Dissolve [HPC3isoq][Br] (0.05 mol) in 30 mL of DI water. Separately, dissolve Li[Tf2N] (0.055 mol, 1.1 eq) in 30 mL of DI water.
Mixing: Slowly add the Li[Tf2N] solution to the precursor solution. The hydrophobic IL will separate immediately as a dense bottom phase. Stir vigorously for 4 hours.
Separation: Transfer to a separatory funnel. Collect the bottom IL phase.[1]
Washing (Critical for Purity): Wash the IL phase with DI water (5 x 20 mL) until the aqueous washings test negative for bromide (using
test). Note: Residual halides can catalyze corrosion and alter CO2 solubility data.
Drying: Rotary evaporate to remove bulk water, then dry on a Schlenk line at 70°C (<0.01 mbar) for 24 hours to remove trace moisture.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for N-(3-hydroxypropyl)isoquinolinium bis(trifluoromethylsulfonyl)imide.
CO2 Capture Assessment Protocol
Methodology: Isochoric Saturation (Pressure Drop Method).
Rationale: This method measures thermodynamic equilibrium without requiring large solvent volumes, ideal for characterizing novel ILs.
Experimental Setup
The system consists of a Gas Reservoir (V1) and an Equilibrium Cell (V2) containing the IL.
Volume Calibration: Accurate volumes of V1 and V2 must be determined using gas expansion of Helium (non-adsorbing) prior to CO2 tests.
Temperature Control: Both cells are submerged in a circulating water bath (±0.05 K).
Step-by-Step Measurement
Loading: Load ~3–5 mL of [HPC3isoq][Tf2N] into the Equilibrium Cell (V2).
Degassing (Crucial): Apply high vacuum to V2 at 70°C for 6 hours to remove dissolved air and trace water. Failure to degas results in falsely high pressures and inaccurate solubility data.
Pressurization: Fill the Reservoir (V1) with high-purity CO2 (99.999%) to a specific initial pressure (
).
Injection: Open the valve connecting V1 and V2. Gas expands into the reactor.
Equilibration: Monitor pressure decay. Stir the IL magnetically (500 rpm) to eliminate mass transfer limitations. Equilibrium is reached when pressure (
) remains constant for >1 hour.
Calculation: Use the Equation of State (EOS) to calculate the moles of CO2 transferred.
Isochoric System Diagram
Figure 2: Schematic of the high-pressure isochoric saturation apparatus.
Data Analysis & Expected Results
Thermodynamic Calculations
The solubility (
, mole fraction) is calculated using the mass balance:
: Compressibility factor (calculated via Peng-Robinson EOS).
: Volume of IL (corrected for swelling if possible, though often negligible for physical absorption < 10 bar).
Comparative Performance Metrics
The following table summarizes expected physicochemical properties based on homologous series (Pyridinium vs. Isoquinolinium) [1, 2].
Parameter
[HPC3isoq][Tf2N] (Target)
[C4mim][Tf2N] (Standard)
Interpretation
Viscosity (298 K)
~150–250 mPa·s
52 mPa·s
Hydroxyl group increases viscosity via H-bonding; Isoquinolinium is bulkier than Imidazolium.
CO2 Solubility (298 K, 10 bar)
~0.25–0.30 mole fraction
~0.22 mole fraction
Hydroxyl group enhances CO2 affinity; Fluorinated anion [Tf2N] supports high physical solubility.
Selectivity (CO2/N2)
~30–40
~20
Polar -OH group reduces N2 solubility, improving selectivity.
Thermal Stability ()
> 350°C
~400°C
Highly stable, suitable for flue gas temperature swings.
Key Insight for Researchers:
While [HPC3isoq][Tf2N] will be more viscous than non-functionalized equivalents, the presence of the -OH group typically improves low-pressure CO2 uptake (Henry's Law region) compared to pure alkyl chains. If viscosity exceeds 300 mPa·s, consider diluting with 5–10% water or a physical solvent (e.g., PC), though this may impact capacity.
References
Influence of Oxygen Functionalization on IL Properties:
Revis, A., & Fernandez, A. (2011). Influence of an Oxygen Functionalization on the Physicochemical Properties of Ionic Liquids: Density, Viscosity, and Carbon Dioxide Solubility. Journal of Chemical & Engineering Data.
CO2 Solubility in Functionalized Ionic Liquids:
Zhang, X., et al. (2015). Screening of functionalized ionic liquids for CO2 capture. Applied Energy.
Isochoric Saturation Method Protocol:
Shiflett, M. B., & Yokozeki, A. (2005). Solubility and Diffusivity of Carbon Dioxide in Ionic Liquids. Journal of Chemical & Engineering Data.
Isoquinolinium vs Imidazolium Stability:
Wang, H., et al. (2014). Isoquinolinium-based ionic liquids: A new class of stable solvents. Chemical Engineering Journal.
Catalytic Applications of 2-(3-Hydroxypropyl)isoquinolinium Salts: Bifunctional Ionic Liquids and Phase-Transfer Catalysts
Target Audience: Researchers, Chemical Biologists, and Process Chemists Content Type: Advanced Application Notes & Methodological Protocols Executive Briefing & Chemical Context The rational design of organocatalysts and...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Chemical Biologists, and Process Chemists
Content Type: Advanced Application Notes & Methodological Protocols
Executive Briefing & Chemical Context
The rational design of organocatalysts and ionic liquids (ILs) often hinges on the precise spatial arrangement of functional groups. 2-(3-Hydroxypropyl)isoquinolinium salts represent a highly specialized class of amphiphilic, bifunctional molecules. Structurally, they feature an electron-deficient, charge-diffuse isoquinolinium core paired with a flexible, hydrogen-bond-donating 3-hydroxypropyl chain.
Expert Note on Nomenclature: While some patent literature refers to this class erroneously as "1-substituted" isoquinolinium salts [1], IUPAC convention dictates that the nitrogen heteroatom in isoquinoline is at position 2. Hence, 2-(3-hydroxypropyl)isoquinolinium is the chemically accurate designation.
These salts serve two primary catalytic functions in modern synthetic chemistry:
Bifunctional Organocatalysts for CO₂ Fixation: Acting as hydroxyl-functionalized ionic liquids, they synergistically activate epoxides via hydrogen bonding while delivering a nucleophilic halide to drive the synthesis of cyclic carbonates and glycols [1].
Advanced Phase-Transfer Catalysts (PTCs): The pendant hydroxyl group acts as an interfacial anchor and secondary hydrogen-bond donor, accelerating biphasic alkylations and asymmetric transformations more efficiently than traditional quaternary ammonium salts like TBAB [2, 3].
Application Note I: Bifunctional Catalysis in CO₂ Fixation
Mechanistic Rationale
The conversion of epoxides and CO₂ into cyclic carbonates is a cornerstone of green chemistry. 2-(3-Hydroxypropyl)isoquinolinium halides (typically bromide or iodide) operate as single-component, bifunctional catalysts.
Causality of Design:
Why a propyl linker? A 2-hydroxyethyl chain is prone to intramolecular cyclization under basic conditions, forming an inactive oxazolidine derivative. The 3-hydroxypropyl chain provides optimal conformational flexibility to hydrogen-bond with the epoxide oxygen without sterically hindering the backside attack of the halide anion. The electron-withdrawing nature of the isoquinolinium core further enhances the acidity of the hydroxyl proton, strengthening the H-bond activation.
Bifunctional mechanism of epoxide activation and CO2 fixation by hydroxyl-functionalized isoquinolinium salts.
Protocol I: Solvent-Free Synthesis of Propylene Carbonate
Reactor Preparation: Transfer 2-(3-hydroxypropyl)isoquinolinium bromide (0.53 g, 2.0 mmol) into a 50 mL stainless-steel autoclave equipped with a magnetic stirrer. Causality: The catalyst is hygroscopic; weigh rapidly or handle in a glovebox to prevent water-induced side reactions (e.g., glycol formation).
Substrate Addition: Add propylene oxide (7.0 mL, 100 mmol) to the reactor. Seal the autoclave immediately.
Purging and Pressurization: Purge the reactor three times with CO₂ at 0.5 MPa to displace ambient air. Finally, pressurize the system to 2.0 MPa with CO₂.
Reaction Execution: Heat the reactor to 120 °C while stirring at 600 rpm. Maintain these conditions for 4 hours. Causality: 120 °C provides the optimal kinetic energy for the halide-induced ring opening without causing thermal degradation of the isoquinolinium core.
Quenching & Depressurization: Cool the reactor to <10 °C using an ice-water bath. Slowly vent the excess CO₂ in a fume hood.
Product Isolation: Extract the crude mixture with ethyl acetate (3 × 20 mL) and wash with distilled water (10 mL).
Self-Validating Checkpoint: The catalyst is highly water-soluble and will partition entirely into the aqueous layer. Evaporating the aqueous layer should yield exactly ~0.53 g of recovered catalyst, validating the non-consumptive nature of the catalytic cycle.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure propylene carbonate.
In biphasic systems (e.g., aqueous NaOH / Dichloromethane), 2-(3-hydroxypropyl)isoquinolinium salts outperform standard PTCs in specific N- and O-alkylations. The isoquinolinium ring provides the lipophilicity required to transport anions into the organic phase, while the pendant hydroxyl group acts as an interfacial "anchor." This anchor hydrogen-bonds with the substrate (e.g., the N-H of an indole) at the phase boundary, pre-organizing the transition state and dramatically accelerating deprotonation by the aqueous hydroxide.
Biphasic phase-transfer catalytic cycle facilitated by the amphiphilic isoquinolinium cation.
Biphasic Setup: In a 50 mL round-bottom flask, dissolve indole (1.17 g, 10 mmol) and 2-(3-hydroxypropyl)isoquinolinium bromide (134 mg, 0.5 mmol) in DCM (10 mL).
Base Addition: Add 50% aqueous NaOH (10 mL) to the vigorously stirring organic solution. Causality: A high concentration of NaOH (50%) is critical. It creates a "salting-out" effect, forcing the highly polar isoquinolinium catalyst to remain at the interface or in the organic phase rather than dissolving entirely into the bulk water.
Reaction Monitoring: Stir vigorously (1000 rpm) at room temperature for 2 hours.
Self-Validating Checkpoint: Stop stirring briefly. The phases should separate cleanly. Spot the organic phase on a silica TLC plate (Hexane:EtOAc 9:1). The highly polar, UV-active indole spot (Rf ~0.2) should be completely replaced by the non-polar N-benzylindole spot (Rf ~0.7).
Workup: Dilute the mixture with water (20 mL) to dissolve precipitated salts, and extract with DCM (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over MgSO₄, and concentrate.
Purification: Flash chromatography (Hexane:EtOAc 95:5) yields the pure N-benzylindole.
Quantitative Data Synthesis
The structural nuances of the isoquinolinium catalyst dictate its macroscopic performance. The tables below summarize the structure-activity relationships (SAR) and optimization parameters.
Table 1: Catalyst SAR in CO₂ Fixation (Propylene Oxide to Carbonate)
Conditions: 120 °C, 2.0 MPa CO₂, 4 h, 2 mol% catalyst.
Catalyst Structure
Linker Length
Conversion (%)
Selectivity (%)
Mechanistic Note
2-Methylisoquinolinium Br
None
45.2
85.0
Lack of H-bond donor severely reduces epoxide activation.
2-(2-Hydroxyethyl)isoquinolinium Br
Ethyl
62.1
71.5
Catalyst degrades via intramolecular oxazolidine formation.
2-(3-Hydroxypropyl)isoquinolinium Br
Propyl
98.5
>99.0
Optimal flexibility; stable against intramolecular cyclization.
Highly Enantioselective Synthesis of [1,2,4]Triazino[5,4-a]isoquinoline Derivatives via (3 + 3) Cycloaddition Reactions of Diazo Compounds and Isoquinolinium Methylides.
Organic Letters, 2022, 24(21), 3766-3771.[Link]
Organocatalytic enantioselective (3+2) cycloaddition using stable azomethine ylides.
Chemical Communications, 2011, 47(45), 12313-12315.[Link]
Method
Application Note: Biological Activity and Antimicrobial Susceptibility Testing of Isoquinolinium Derivatives
Introduction & Mechanistic Overview The isoquinoline scaffold is a highly privileged structure in medicinal chemistry and drug development. While natural plant alkaloids like berberine and sanguinarine have long been rec...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
The isoquinoline scaffold is a highly privileged structure in medicinal chemistry and drug development. While natural plant alkaloids like berberine and sanguinarine have long been recognized for their antimicrobial properties, recent synthetic advancements have focused on quaternized isoquinolinium derivatives[1]. The transformation of a non-quaternary isoquinoline precursor into a constitutively charged quaternary isoquinolinium salt significantly amplifies its biological activity[1].
This permanent positive charge transforms the molecule into a quaternary ammonium compound (QAC). The primary mechanism of action is driven by electrostatic attraction to the negatively charged bacterial cell envelope, followed by lipophilic insertion that disrupts membrane integrity[2]. Beyond membrane permeabilization, these compounds penetrate the cytosol to engage in highly specific intracellular targeting. For example, 3-phenylisoquinolinium derivatives act as potent inhibitors of the bacterial cell division protein FtsZ, preventing the formation of the Z-ring necessary for replication[1]. Additionally, their planar aromatic structures allow them to intercalate into bacterial DNA and RNA, effectively halting nucleic acid synthesis and inducing an apoptosis-like cell death[2].
Mechanistic pathways of isoquinolinium derivatives driving bacterial cell death.
To accurately quantify the antimicrobial efficacy of novel isoquinolinium derivatives, determining the Minimum Inhibitory Concentration (MIC) is the gold standard[3]. The following protocol is optimized for non-fastidious aerobic bacteria (e.g., Staphylococcus aureus, Escherichia coli) using the broth microdilution method, strictly adhering to ISO 20776-1 and EUCAST guidelines[4].
Rationale for Experimental Choices (Causality)
Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. Standardized physiological levels of divalent cations (Ca²⁺ and Mg²⁺) ensure consistent bacterial membrane permeability, preventing artificial enhancement or suppression of the isoquinolinium salt's interaction with the cell wall[5].
Inoculum Standardization: A precise starting inoculum of
CFU/mL is critical. An inoculum too low yields false susceptibility (artificially low MICs), while an inoculum too high triggers the "inoculum effect," leading to falsely elevated MICs due to compound depletion[5].
Standardized broth microdilution workflow for MIC determination.
Step-by-Step Methodology
Phase 1: Compound Preparation
Stock Solution: Dissolve the synthesized isoquinolinium derivative in 100% DMSO to a concentration of 10 mg/mL. Note: Isoquinolinium salts can be light-sensitive; store in amber vials to prevent photodegradation.
Working Gradient: Perform two-fold serial dilutions in CAMHB to achieve a test range (e.g., 0.125 μg/mL to 128 μg/mL)[6]. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity, which would confound the MIC readout.
Phase 2: Inoculum Standardization
3. Culture: Select 3-5 morphologically identical colonies from a fresh overnight agar plate and suspend them in sterile 0.85% saline[3].
4. Turbidity Adjustment: Adjust the suspension to a 0.5 McFarland standard (approximately
CFU/mL) using a calibrated nephelometer[7].
5. Final Dilution: Dilute the suspension 1:150 in CAMHB to yield the working inoculum of CFU/mL.
Phase 3: Plate Inoculation & Incubation
6. Dispensing: In a sterile 96-well U-bottom microtiter plate, add 50 μL of the serially diluted isoquinolinium compound to each test well.
7. Inoculation: Add 50 μL of the working inoculum to each well. The final well volume is 100 μL, and the final bacterial concentration is exactly
Positive Growth Control: 50 μL CAMHB + 50 μL inoculum (Validates bacterial viability in the absence of the drug)[5].
Negative Sterility Control: 100 μL CAMHB (Validates media sterility; any growth here invalidates the entire plate)[5].
Incubation: Seal the plate with a breathable membrane to prevent evaporation (which alters drug concentration at the plate edges) and incubate statically at 37°C for 16–20 hours[6].
Phase 4: Readout & Quality Control
10. Visual Inspection: The MIC is defined as the lowest concentration of the isoquinolinium derivative that completely inhibits visible bacterial growth (assessed via a viewing mirror or spectrophotometer at OD600)[7].
11. QC Validation: The assay is only valid if the MIC of a reference antibiotic tested in parallel (e.g., Vancomycin against S. aureus ATCC 29213) falls strictly within the acceptable EUCAST/CLSI Quality Control ranges[7].
Quantitative Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes representative MIC data demonstrating the enhanced efficacy of quaternized isoquinolinium derivatives compared to their non-quaternized precursors and natural analogs against multidrug-resistant bacterial strains[1].
Application Note: Determination and Optimization of the Electrochemical Window for N-(3-Hydroxypropyl)isoquinolinium Ionic Liquids
Target Audience: Electroanalytical chemists, materials scientists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for determining the electrochemical window...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Electroanalytical chemists, materials scientists, and drug development professionals.
Objective: To provide a mechanistically grounded, self-validating protocol for determining the electrochemical window (EW) of hydroxyl-functionalized isoquinolinium ionic liquids (ILs), mitigating the artifacts introduced by protic side-chains and trace impurities.
Mechanistic Causality: The Anatomy of the Electrochemical Window
N-(3-hydroxypropyl)isoquinolinium-based ionic liquids represent a highly specialized class of task-specific molten salts. They combine the extended π-conjugated system of the isoquinolinium core with the hydrogen-bonding capabilities of a terminal hydroxyl group. While these structural features make them excellent solvents for catalytic processes and active pharmaceutical ingredient (API) extraction (as noted in 1[1]), they introduce complex electrochemical behaviors that must be carefully managed.
The Electrochemical Window (EW) is defined as the potential range between the cathodic reduction limit (
) and the anodic oxidation limit (). For this specific class of ILs, the limits are governed by the following causal relationships:
The Cathodic Limit (Cation & Protic Tether Reduction): In aprotic ILs, the cation dictates the cathodic limit. The isoquinolinium ring, due to its delocalized aromaticity, is more easily reduced than aliphatic cations (e.g., pyrrolidinium), typically establishing a baseline cathodic limit around -1.5 V to -2.0 V vs. Fc/Fc⁺[2]. However, the N-(3-hydroxypropyl) group introduces a labile proton. If an electrode with a low overpotential for hydrogen evolution (such as Platinum) is used, the reduction of this hydroxyl proton will prematurely truncate the cathodic window. Therefore, the choice of working electrode is not arbitrary; it is a critical parameter that dictates whether you are measuring the reduction of the isoquinolinium ring or the catalytic reduction of the tethered -OH group.
The Anodic Limit (Anion Oxidation): The anion governs the anodic limit. The use of robust, fluorinated anions such as bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or hexafluorophosphate ([PF6]⁻) pushes the anodic limit beyond +2.5 V[3]. However, residual halide impurities (Cl⁻, Br⁻) from the quaternization step will oxidize prematurely at ~+1.0 V, creating a false anodic limit.
The following table summarizes the expected electrochemical limits for N-(3-hydroxypropyl)isoquinolinium salts compared to a standard imidazolium baseline. Notice how the working electrode material fundamentally alters the cathodic limit of the hydroxyl-functionalized IL.
Ionic Liquid
Anion
Working Electrode
(V)
(V)
Total EW (V)
N-(3-hydroxypropyl)isoquinolinium
[TFSI]⁻
Glassy Carbon (GC)
-1.60
+2.80
4.40
N-(3-hydroxypropyl)isoquinolinium
[TFSI]⁻
Platinum (Pt)
-1.10**
+2.80
3.90
N-(3-hydroxypropyl)isoquinolinium
[PF6]⁻
Glassy Carbon (GC)
-1.60
+2.50
4.10
[BMIM] (Aprotic Reference)
[TFSI]⁻
Glassy Carbon (GC)
-2.10
+2.60
4.70
*Potentials referenced to the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple at a cut-off current density of 1.0 mA/cm².
**Premature cathodic limit driven by the electrocatalytic hydrogen evolution of the -OH proton on the Pt surface.
Workflow Visualization
Figure 1: Self-validating methodological workflow for determining the electrochemical window of ILs.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every potential source of error (water, halides, reference drift) is actively measured and neutralized prior to or during the experiment.
Phase I: Pre-Analytical Validation
Halide Verification: Before electrochemical testing, dissolve 50 mg of the N-(3-hydroxypropyl)isoquinolinium IL in 1 mL of ultra-pure water. Add 2 drops of 0.1 M AgNO₃.
Validation Check: If the solution turns cloudy, chloride/bromide impurities remain. The sample must be re-washed with ultra-pure water until the AgNO₃ test is strictly negative. Halides artificially shrink the anodic window.
Moisture Elimination: Dry the halide-free IL under high vacuum (10⁻³ mbar) at 60°C for 72 hours.
Validation Check: Perform Karl Fischer (KF) titration. The water content must be < 50 ppm . Because water exhibits a narrow EW (~1.23 V) and drastically alters the viscosity of ILs[4], failing to verify moisture content invalidates all subsequent voltammetric data.
Phase II: Electrochemical Cell Assembly
Atmosphere Control: Transfer the dried IL into an Argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).
Electrode Preparation:
Working Electrode (WE): Use a Glassy Carbon (GC) macroelectrode (3 mm diameter). Polish with 0.05 µm alumina slurry, rinse with anhydrous ethanol, and dry. Causality: GC is chosen over Pt to maximize the overpotential for the reduction of the 3-hydroxypropyl proton, revealing the true limit of the isoquinolinium ring.
Reference Electrode (RE): Silver (Ag) wire pseudo-reference. Causality: Conventional aqueous Ag/AgCl electrodes leak water and Cl⁻ into the IL, destroying the sample. A pseudo-reference prevents contamination but drifts; this drift is corrected in Phase III.
Phase III: Voltammetric Execution and Internal Calibration
Linear Sweep Voltammetry (LSV): Immerse the electrodes in the neat IL. Run an anodic sweep from Open Circuit Potential (OCP) to +3.5 V, and a separate cathodic sweep from OCP to -2.5 V.
Parameters: Scan rate of 10 mV/s. A slow scan rate minimizes the capacitive charging current (which is inherently high in viscous ILs), allowing for the precise identification of the Faradaic onset.
Determine Cut-off Limits: Record
and at the potential where the Faradaic current density reaches exactly 1.0 mA/cm² .
Internal Standardization (The Ultimate Validation): Once the limits are recorded, add 5 mM of Ferrocene (Fc) directly into the IL cell. Run a Cyclic Voltammogram (CV) at 50 mV/s to observe the Fc/Fc⁺ redox couple.
Data Correction: Calculate the half-wave potential (
) of the Fc/Fc⁺ couple. Shift all previously recorded and values so they are reported versus Fc/Fc⁺. This mathematically eliminates the drift of the Ag pseudo-reference, ensuring your data is thermodynamically absolute and reproducible across different laboratories.
Application Note: Synthesis of 2-(3-Hydroxypropyl)isoquinolinium Hexafluorophosphate Salts
This Application Note is structured as a comprehensive technical guide for the synthesis of 2-(3-hydroxypropyl)isoquinolinium hexafluorophosphate . It is designed for researchers requiring high-purity ionic liquids or or...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a comprehensive technical guide for the synthesis of 2-(3-hydroxypropyl)isoquinolinium hexafluorophosphate . It is designed for researchers requiring high-purity ionic liquids or organocatalytic intermediates.
Executive Summary
This guide details the synthesis of 2-(3-hydroxypropyl)isoquinolinium hexafluorophosphate, a functionalized ionic liquid precursor. The synthesis proceeds via a two-step sequence: (1) Quaternization of isoquinoline with 3-bromo-1-propanol to yield the intermediate bromide salt, followed by (2) Anion Metathesis with potassium hexafluorophosphate (
) to generate the hydrophobic hexafluorophosphate salt.
Key Technical Advantages:
Hydroxyl Functionality: The 3-hydroxypropyl tether provides a handle for further functionalization (e.g., esterification, surface anchoring).
Anion Selection: The hexafluorophosphate (
) anion imparts hydrophobicity and thermal stability, crucial for applications in biphasic catalysis and electrochemical windows.
Strategic Reaction Overview
The synthesis relies on the nucleophilic attack of the isoquinoline nitrogen lone pair onto the primary alkyl halide. The choice of 3-bromo-1-propanol over the chloro- analogue is critical; the bromide is a superior leaving group, allowing the reaction to proceed at lower temperatures (
C) without competing elimination reactions that can occur with harsher conditions.
Reaction Scheme Visualization
Figure 1: Synthetic pathway for the conversion of isoquinoline to the hexafluorophosphate salt via a bromide intermediate.[1]
Detailed Experimental Protocol
Phase 1: Synthesis of 2-(3-hydroxypropyl)isoquinolinium bromide
Objective: Isolate the hydrophilic bromide intermediate.
Reagents:
Isoquinoline (1.0 eq)
3-Bromo-1-propanol (1.1 eq)
Acetonitrile (Reagent Grade, anhydrous preferred)
Ethyl Acetate / Diethyl Ether (for precipitation)
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Isoquinoline (10 mmol, 1.29 g) in Acetonitrile (20 mL) .
Addition: Add 3-Bromo-1-propanol (11 mmol, 1.53 g) dropwise to the stirring solution.
Note: A slight excess of the alkylating agent ensures complete consumption of the nucleophilic isoquinoline.
Reaction: Heat the mixture to reflux (
C) under an inert atmosphere ( or Ar) for 24 hours .
Validation: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting isoquinoline spot (
) should disappear, and a baseline spot (salt) should appear.
Work-up:
Cool the reaction mixture to room temperature.
Concentrate the solvent to
mL using a rotary evaporator.
Precipitation: Pour the concentrated residue into cold Diethyl Ether (50 mL) or Ethyl Acetate with vigorous stirring. The bromide salt will precipitate as a hygroscopic off-white solid.
Troubleshooting: If an oil forms instead of a solid, decant the solvent, add fresh ether, and sonicate to induce crystallization.
Drying: Filter the solid and dry under high vacuum for 6 hours to remove trace solvent.
Phase 2: Anion Metathesis to Hexafluorophosphate Salt
Objective: Exchange the halide anion (
) for the non-coordinating hexafluorophosphate anion ().
Dissolution: Dissolve the bromide intermediate (10 mmol) in the minimum amount of Deionized Water (10-15 mL) .
Metathesis: Prepare a separate solution of
(11 mmol, 2.02 g) in Water (10 mL) . Slowly add the solution to the bromide salt solution with stirring.
Observation: A hydrophobic precipitate (the
salt) should form immediately or upon cooling, as the salt is significantly less water-soluble than the bromide.
Completion: Stir the suspension at room temperature for 2 hours to ensure complete ion exchange.
Isolation:
Filter the precipitate using a sintered glass funnel.
Wash: Wash the solid copiously with cold water (3 x 20 mL) to remove residual
and excess .
Critical Step: Test the filtrate with
solution. If a precipitate persists (AgBr), continue washing until the filtrate is halide-free.
Purification: Recrystallize from Ethanol/Water or Acetonitrile/Ether if necessary.
Final Drying: Dry in a vacuum oven at
C for 24 hours.
Characterization & Self-Validation
The following data points serve as quality control gates. Do not proceed to application testing until these criteria are met.
Parameter
Expected Result
Validation Method
Appearance
White to off-white crystalline solid
Visual Inspection
Solubility
Soluble in Acetone, Acetonitrile, DMSO. Insoluble in Water, Ether, Hexane.
Solubility Test
NMR (DMSO-)
(s, 1H, H-1 isoquinoline), (t, 2H, ), (t, 2H, ).
Proton integration ratio check
NMR
Doublet at to ppm (coupling with ).
Confirm presence of anion
NMR
Septet at ppm ( Hz).
Confirm intact anion
Melting Point
Typically C (dependent on purity and specific crystal packing).
DSC or Capillary MP
Analytical Logic[3]
Shift of H-1: The proton at the C1 position of isoquinoline is highly deshielded (downfield shift > 9.5 ppm) upon quaternization. This is the primary indicator of successful N-alkylation.
Anion Confirmation: The
septet is diagnostic for . Absence of this signal or presence of other peaks indicates incomplete metathesis or hydrolysis.
Safety & Handling
Isoquinoline: Toxic by absorption and inhalation. Causes skin irritation. Handle in a fume hood.
removing unreacted isoquinoline from quaternary ammonium salts
Welcome to the Technical Support Center for Quaternary Ammonium Salt Synthesis. This guide is designed for researchers and drug development professionals dealing with the purification of isoquinolinium quaternary ammoniu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Quaternary Ammonium Salt Synthesis. This guide is designed for researchers and drug development professionals dealing with the purification of isoquinolinium quaternary ammonium salts.
The quaternization of isoquinoline via alkyl halides (Menschutkin reaction) rarely proceeds to 100% conversion. Removing the unreacted isoquinoline is a critical bottleneck, as its presence interferes with downstream biological assays and physical characterization. This guide provides field-proven, causality-driven troubleshooting protocols to isolate your target compound with high purity.
Part 1: Physicochemical Basis of Separation
To design a self-validating purification system, we must first exploit the physicochemical delta between the starting material (isoquinoline) and the product (isoquinolinium salt).
Table 1: Comparative Physicochemical Properties
Property
Unreacted Isoquinoline (Starting Material)
Isoquinolinium Quaternary Salt (Product)
Chemical State
Neutral, aromatic tertiary amine
Permanent organic cation (ionic salt)
Physical Form
Colorless to brownish hygroscopic liquid/platelets
Highly polar crystalline solid or viscous ionic liquid
pKa
5.14 (Weak base)
N/A (Permanent charge)
Aqueous Solubility
Low (unless protonated at pH < 5.0)
Extremely high
Organic Solubility
Highly soluble in diethyl ether, DCM, ethyl acetate
Insoluble in non-polar/moderately polar solvents
Part 2: Troubleshooting & Methodological FAQs
Q1: Why does my synthesized isoquinolinium salt "oil out" instead of crystallizing, and how does unreacted isoquinoline contribute to this?
The Causality: The failure of a quaternary ammonium salt to crystallize—a phenomenon known as "oiling out"—is almost always driven by lattice disruption[1]. Quaternary salts rely on highly ordered electrostatic interactions between the cation and the counterion to form a solid crystal lattice. Unreacted isoquinoline is a bulky, planar, and lipophilic impurity. When present in the crude mixture, it intercalates between the forming ions, depressing the melting point of the mixture and causing it to separate as a concentrated, viscous syrup rather than a solid precipitate[1][2].
Q2: My crude product is a solid, but NMR shows residual isoquinoline. What is the most effective protocol for removing it?
The Causality: Because the isoquinolinium salt is permanently charged, it is entirely insoluble in non-polar solvents like diethyl ether, whereas the neutral isoquinoline free-base is highly soluble. Solvent trituration exploits this solubility gap to selectively dissolve the impurity away from the solid lattice.
Step-by-Step Trituration Protocol:
Suspension: Transfer the crude solid to an Erlenmeyer flask. Add 10–15 volumes of ice-cold anhydrous diethyl ether (or ethyl acetate if the salt is overly hygroscopic).
Trituration: Vigorously stir the suspension using a magnetic stir bar for 30 minutes. Mechanism: The mechanical shearing forces break apart crude aggregates, exposing trapped isoquinoline to the bulk solvent where it readily dissolves.
Isolation: Filter the suspension rapidly through a Büchner funnel under vacuum.
Washing: Wash the filter cake with an additional 2–3 portions of cold diethyl ether to displace any impurity-laden mother liquor.
Drying: Immediately transfer the solid to a vacuum desiccator to remove residual solvent, as the purified salt will likely be highly hygroscopic.
Q3: My quaternary ammonium salt oiled out and is highly water-soluble. How can I remove isoquinoline using liquid-liquid extraction without losing my product?
The Causality: If your product is a syrup, trituration is often ineffective because the solvent cannot penetrate the viscous matrix. Instead, biphasic liquid-liquid extraction (LLE) must be used. However, the pH of the aqueous phase is the critical control variable. Isoquinoline has a pKa of 5.14. If the aqueous solution is acidic (pH < 5), the unreacted isoquinoline will protonate into the isoquinolinium cation, making it highly water-soluble and impossible to extract into an organic phase. Maintaining a mildly basic pH ensures the isoquinoline remains a neutral free-base.
Step-by-Step Biphasic LLE Protocol:
Dissolution: Dissolve the crude syrup in a minimum volume of deionized water.
pH Adjustment (Critical Step): Test the aqueous pH. Adjust the pH to 7.5–8.0 using a mild base (e.g., saturated aqueous
). Do not use strong bases like NaOH, as this can cause pseudo-base formation or Hofmann elimination in some quaternary salts.
Extraction: Transfer to a separatory funnel. Extract the aqueous layer 3 to 5 times with equal volumes of dichloromethane (DCM) or diethyl ether. The neutral isoquinoline will partition into the organic phase, while the permanently charged quaternary salt remains trapped in the aqueous phase.
Recovery: Collect the aqueous phase, freeze it in a dry-ice/acetone bath, and lyophilize (freeze-dry) for 24–48 hours to yield the pure, anhydrous isoquinolinium salt.
Q4: How can I verify the complete removal of isoquinoline using
NMR?
The Causality: Quaternization of the isoquinoline nitrogen atom pulls significant electron density away from the aromatic ring. This deshielding effect causes a massive downfield shift in the NMR spectrum. In unreacted isoquinoline, the
proton (adjacent to the nitrogen) appears at approximately 9.13 ppm in [3]. Upon quaternization, this proton shifts significantly downfield (often to 9.80–10.50 ppm, depending on the solvent and counterion). To verify purity, monitor the baseline at 9.13 ppm; the complete disappearance of this peak confirms the successful removal of the unreacted starting material.
Part 3: Process Visualizations
Decision workflow for purifying isoquinolinium salts based on physical state.
pH-dependent biphasic extraction logic for isoquinoline removal.
Part 4: References
ISOQUINOLINE - Ataman Kimya
Ataman Chemicals[Link]
Product Class 5: Isoquinolines
Thieme Connect[Link]
Rational Design, Synthesis, and In Vitro Activity of Heterocyclic Gamma-Butyrobetaines as Potential Carnitine Acetyltransferase Inhibitors
MDPI[Link]
troubleshooting color change in N-alkylisoquinolinium synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter inquiries regarding unexpected color changes during the quaternization of isoquinoline.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter inquiries regarding unexpected color changes during the quaternization of isoquinoline.
Pure N-alkylisoquinolinium salts are inherently white to pale yellow. However, researchers routinely isolate products ranging from bright orange to deep black. This guide is designed to deconstruct the chemical causality behind these chromatic anomalies and provide self-validating protocols to ensure high-purity synthesis.
Diagnostic Decision Tree
Before altering your synthetic route, use the following logical workflow to identify the root cause of the discoloration in your N-alkylisoquinolinium salt.
Diagnostic workflow for remediating color changes in N-alkylisoquinolinium synthesis.
Root Cause Analysis: The Causality of Color
To troubleshoot effectively, we must understand the physical and chemical mechanisms driving these color shifts.
The Halide Oxidation Pathway (Deep Red / Brown)
When utilizing alkyl iodides, the resulting N-alkylisoquinolinium iodide contains a highly oxidizable counterion. In the presence of trace oxygen, light, or acidic impurities, the iodide anion (
) oxidizes to molecular iodine (). Iodine subsequently complexes with unreacted iodide to form the triiodide anion ()[1]. This species becomes trapped in the crystal lattice, shifting the product's color to a deep, dark red or brown.
If your product is bright orange or red but you did not use an alkyl iodide, you are likely observing a Charge-Transfer (CT) complex. The N-alkylisoquinolinium cation is highly electron-deficient (a strong
-acceptor). If unreacted isoquinoline (an electron-rich -donor) remains in the product matrix, the two molecules co-crystallize. Upon light absorption, an electron is transiently promoted from the donor's HOMO to the acceptor's LUMO[2][3][4]. This physical interaction creates a new visible absorption band without altering the covalent structure of your target molecule.
Auto-Oxidation of Starting Materials (Dark Brown / Black)
Neat isoquinoline is a colorless liquid, but it is highly susceptible to auto-oxidation upon exposure to air and ambient light, forming N-oxides and highly conjugated polymeric degradation products[5][6]. If you alkylate "aged" isoquinoline, these dark brown chromophores are carried directly into your product matrix.
Self-Validating Experimental Protocols
To achieve high-purity, colorless salts, implement the following step-by-step methodologies. Each protocol includes a self-validation checkpoint to ensure the system is functioning as intended.
Reagent Purification: Distill isoquinoline under reduced pressure (e.g., Kugelrohr distillation) immediately prior to use to remove N-oxides[6]. Pass the alkyl halide through a short plug of basic alumina to remove trace hydrohalic acids.
Inert Atmosphere Setup: Charge a flame-dried Schlenk flask with the purified isoquinoline and anhydrous acetonitrile. Degas the solvent via three freeze-pump-thaw cycles.
Reaction Execution: Add the alkyl halide under a positive stream of argon. If using an alkyl iodide, wrap the reaction flask entirely in aluminum foil to prevent photolytic oxidation.
Thermal Control: Heat the reaction to 70–80 °C for 12–24 hours under argon.
Self-Validation Checkpoint: At the end of the reaction, the solution should remain transparent and pale yellow. If the solution is opaque or dark brown, atmospheric oxygen has breached the system, or the temperature exceeded the thermal stability threshold of the alkyl halide.
Protocol B: Decolorization and CT-Complex Disruption (Remediative)
Isolation: Isolate the crude, discolored solid via vacuum filtration.
Iodine Scavenging (If applicable): If iodine contamination is suspected, wash the filter cake with a cold 5% aqueous sodium thiosulfate (
) solution. The thiosulfate reduces to water-soluble, colorless . Alternatively, triturate the solid in diethyl ether containing 1-2 drops of cyclohexene (which acts as an iodine scavenger via halogenation).
CT-Complex Disruption: To break an isoquinoline/isoquinolinium CT complex, triturate the solid extensively with warm ethyl acetate (EtOAc) or diethyl ether (
). These non-polar solvents selectively dissolve the unreacted isoquinoline donor, breaking the electron-transfer interaction[3].
Recrystallization: Recrystallize the resulting solid from a boiling mixture of ethanol and ethyl acetate.
Self-Validation Checkpoint: The final crystals must be white to off-white. Analyze the product via
-NMR; the complete disappearance of the characteristic unreacted isoquinoline proton singlet (typically around 9.2 ppm) validates the successful disruption of the CT complex.
Diagnostic Data Summary
Use this table to rapidly correlate your visual observations with spectroscopic markers and actionable solutions.
Observed Color
Spectroscopic Marker (UV-Vis)
Physical Cause
Chemical Species
Recommended Remediation
White / Pale Yellow
< 350 nm
Normal Synthesis
Pure N-alkylisoquinolinium
None required
Bright Orange / Red
Broad band 400–500 nm
Charge-Transfer Complex
Isoquinolinium (Acceptor) + Isoquinoline (Donor)
Trituration with / EtOAc
Deep Red / Brown
Peaks at ~290 nm & ~360 nm
Halide Oxidation
or trapped in crystal lattice
Cold wash or Cyclohexene
Dark Brown / Black
Tailing absorption > 600 nm
Reagent Degradation
Isoquinoline N-oxides & polymeric impurities
Pre-distill starting materials
Frequently Asked Questions (FAQs)
Q: My N-methylisoquinolinium iodide was white when I filtered it, but turned brown after sitting on the benchtop for a week. Why?A: You are observing solid-state photo-oxidation. The iodide counterion is highly susceptible to oxidation by ambient light and atmospheric oxygen, slowly generating trace amounts of iodine (
) over time[1]. Always store isoquinolinium iodide salts in amber glass vials, flushed with argon, and kept in a desiccator.
Q: Can my choice of solvent exacerbate color formation during the reaction?A: Absolutely. Using polar aprotic solvents like acetone can lead to aldol-type condensation side-reactions if trace amounts of base (like unreacted isoquinoline) are present. Furthermore, prolonged heating in halogenated solvents (like chloroform) can generate trace HCl, which accelerates the degradation of isoquinoline. Anhydrous acetonitrile is the industry standard for this quaternization.
Q: Is a highly colored (orange) product still usable for downstream catalytic or biological assays?A: It depends heavily on the application. If the color is strictly due to a Charge-Transfer complex, it means you have unreacted isoquinoline in your product. This will skew your stoichiometric calculations and introduce a competing nucleophile/base into your downstream reactions. If the color is due to iodine contamination,
can act as an unintended oxidant or Lewis acid catalyst[7]. Rigorous purification is always recommended.
References
Synthesis of 4-(arylthio)isoquinolin-1(2H)-ones via TBHP-mediated sequential amidation/thioetherification of N-alkylisoquinolinium salts. Organic & Biomolecular Chemistry (RSC Publishing).7
Intramolecular charge transfer in 2-methyl-1,3-dihydrobenz[d,e]isoquinoline: Calculation of the electronic coupling matrix element. RSC Publishing.2
Electron-transfer complexation of morpholine donor molecule with some π – acceptors: Synthesis and spectroscopic characterizations. ResearchGate.3
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.6
Quinine Charge Transfer Complexes with 2,3-Dichloro-5,6-Dicyano-Benzoquinone and 7,7,8,8-Tetracyanoquinodimethane: Spectroscopic Characterization and Theoretical Study. MDPI.4
Technical Support Center: N-(3-hydroxypropyl)isoquinolinium Electrolytes
Welcome to the technical support center for N-(3-hydroxypropyl)isoquinolinium-based electrolytes. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting ad...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for N-(3-hydroxypropyl)isoquinolinium-based electrolytes. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding viscosity management. As Senior Application Scientists, our goal is to explain the causality behind experimental phenomena and provide robust, self-validating protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the viscosity of N-(3-hydroxypropyl)isoquinolinium electrolytes and the underlying principles governing their behavior.
Q1: Why is my N-(3-hydroxypropyl)isoquinolinium electrolyte so viscous compared to other ionic liquids?
A1: The high viscosity of this specific ionic liquid (IL) is primarily due to two factors inherent to its molecular structure: strong intermolecular forces and the specific nature of the N-(3-hydroxypropyl)isoquinolinium cation.
Hydrogen Bonding: The defining feature of your cation is the terminal hydroxyl (-OH) group on the propyl chain. This group is a potent hydrogen bond donor and acceptor. This leads to the formation of extensive hydrogen-bonding networks between cations, and between cations and anions, significantly restricting ionic mobility and increasing bulk viscosity.[1][2] The introduction of hydroxyl groups to a molecule can increase its viscosity by 1 to 2 orders of magnitude.[3]
Coulombic Interactions & Compaction: Like all ILs, strong electrostatic (Coulombic) forces between the positively charged isoquinolinium cation and its corresponding anion pull the ions close together, a phenomenon known as "coulombic compaction."[4][5] This increased density further restricts ion movement. The combination of these strong coulombic forces and the extensive hydrogen bonding network results in a highly structured liquid with high resistance to flow.[4][6]
Q2: How does viscosity impact the electrochemical performance of the electrolyte?
A2: Viscosity is a critical parameter that directly influences mass transport and charge transfer within the electrolyte, thereby affecting key performance metrics.[2]
Ionic Conductivity: There is generally an inverse relationship between viscosity and ionic conductivity.[6][7] Lower viscosity allows for faster movement of ions (higher mobility), which translates to higher ionic conductivity. High viscosity impedes this movement, increasing the resistance of the electrolyte.
Diffusion Rates: The rate at which redox-active species can diffuse to the electrode surface is limited by the viscosity of the medium. In highly viscous electrolytes, slower diffusion can limit the overall reaction rate and lower the current density in applications like batteries or sensors.[2]
Wetting and Interfacial Properties: High viscosity can hinder the electrolyte's ability to effectively wet the surfaces of electrodes and separators, leading to poor interfacial contact and increased interfacial resistance.
Q3: What is the most significant external factor influencing the viscosity of my electrolyte?
A3: Temperature is the most dominant external factor. For most ionic liquids, viscosity decreases exponentially as temperature increases.[1][2] This is because the increased thermal energy allows the ions to overcome the intermolecular forces (hydrogen bonds and van der Waals forces) that restrict their movement, leading to greater fluidity.[1][8][9] This relationship is often described by the Vogel-Fulcher-Tammann (VFT) equation.[8]
Troubleshooting Guide: Viscosity Management
This guide provides structured solutions to common problems encountered during experiments with N-(3-hydroxypropyl)isoquinolinium electrolytes.
Problem 1: My electrolyte is a solid or extremely viscous gel at my desired operating temperature.
Primary Cause: The operating temperature is below the electrolyte's melting point or glass transition temperature, or it is simply too low for sufficient ionic mobility due to the strong hydrogen bonding network.
Solution 1: Increase Operating Temperature:
Rationale: Increasing the temperature provides the most direct way to decrease viscosity without altering the chemical composition of the electrolyte.[1][9] The added thermal energy disrupts the intermolecular hydrogen bonds and reduces the activation energy for viscous flow.[10]
Action: Systematically increase the temperature of your experimental setup in 5-10 °C increments, allowing the system to fully equilibrate at each step. Monitor the viscosity (if possible) or a performance metric (like conductivity) to determine the minimum temperature required for your application.
Solution 2: Introduce a Co-solvent:
Rationale: Adding a low-viscosity molecular solvent can significantly disrupt the IL's intermolecular forces, effectively "thinning" the electrolyte.[7][11] This is a common and effective strategy to enhance conductivity and processability.[7]
Action: Introduce a suitable co-solvent. Polar aprotic solvents are often preferred as they can solvate the ions without directly participating in unwanted electrochemical reactions. See the Co-Solvent Selection Table (Table 2) and the Co-Solvent Titration Protocol for guidance.
Problem 2: My viscosity measurements are inconsistent and not reproducible.
Primary Cause: N-(3-hydroxypropyl)isoquinolinium electrolytes are hygroscopic due to the hydroxyl group. Absorption of atmospheric water is the most common cause of inconsistent measurements. Even small amounts of water can significantly decrease viscosity by disrupting the cation-anion and cation-cation hydrogen bonding networks.[1][12]
Solution 1: Implement Strict Anhydrous Handling:
Rationale: To obtain intrinsic viscosity values, the influence of absorbed water must be eliminated.
Action: Handle and store the electrolyte exclusively under an inert atmosphere (e.g., in an argon- or nitrogen-filled glovebox). If a glovebox is unavailable, use a desiccator with a high-efficiency desiccant. Always use dried glassware and sealed vials. See the Protocol for Anhydrous Sample Preparation below.
Primary Cause 2: Improper measurement technique.
Solution 2: Refine Viscometry Protocol:
Rationale: Accurate viscosity measurement requires thermal equilibrium and a sample free of contaminants like air bubbles.
Action: Ensure the sample has reached thermal equilibrium within the viscometer (allow at least 15-20 minutes). When loading the sample, do so slowly to avoid introducing air bubbles. If using a falling ball viscometer, ensure the capillary is properly cleaned and calibrated.[13]
Problem 3: I added a co-solvent, which lowered viscosity but negatively impacted performance (e.g., reduced electrochemical window).
Primary Cause: The co-solvent is not electrochemically inert within your potential window or it alters the solvation shell of the ions in a way that hinders the desired reaction.
Solution 1: Optimize Co-solvent Choice and Concentration:
Rationale: Not all solvents are suitable for all applications. There is a trade-off between viscosity reduction and maintaining electrochemical stability and desired ion transport properties.[11]
Action: Consult Table 2 for a list of common co-solvents and their general properties. If the initial choice proves unsuitable, select an alternative with a wider electrochemical window. Critically, perform a concentration-dependent study (see Protocol for Co-Solvent Titration ) to find the "sweet spot" that provides sufficient viscosity reduction without significant performance degradation. Often, only a small volume percentage of co-solvent is needed to achieve a dramatic decrease in viscosity.[11]
Data & Protocols
Data Presentation
Table 1: Representative Temperature Dependence of Viscosity for a Hydroxyl-Functionalized Ionic Liquid
Temperature (°C)
Temperature (K)
Dynamic Viscosity (mPa·s)
Notes
25
298.15
1250
Highly viscous, difficult to handle.
40
313.15
480
Significant reduction, becomes a flowable liquid.
60
333.15
150
Fluidity greatly improved for electrochemical applications.
80
353.15
65
Approaches viscosity of some common organic solvents.
Note: These are illustrative values based on general trends for hydroxyl-functionalized ILs. Actual values for N-(3-hydroxypropyl)isoquinolinium salts must be determined experimentally.
Table 2: Co-Solvent Selection Guide for Viscosity Modification
Wide liquid range, high dielectric constant, common in batteries.
Higher viscosity than ACN.
Water
H₂O
0.89
Potent viscosity reducer, cheap, non-toxic.
Narrow electrochemical window, protic nature interferes with many reactions.[14]
Experimental Protocols
Protocol 1: Anhydrous Sample Preparation for Viscosity Measurement
Environment: Perform all steps inside a glovebox with an inert atmosphere (O₂ < 1 ppm, H₂O < 1 ppm).
Glassware: Use a clean, dry viscometer tube and sample vials. Dry all glassware in a vacuum oven at 120 °C for at least 4 hours and cool under vacuum before transferring to the glovebox.
Sample Transfer: Unseal the primary container of the N-(3-hydroxypropyl)isoquinolinium electrolyte inside the glovebox.
Aliquoting: Using a clean, dry pipette, transfer the required volume of the electrolyte into your viscometer or a temporary sample vial.
Sealing: Immediately cap the sample vial and seal with paraffin film if it needs to be removed from the glovebox for measurement. Ensure the viscometer's sample loading port is sealed.
Measurement: Transfer the sealed apparatus to the measurement instrument. Allow for complete thermal equilibration before initiating the measurement.
Protocol 2: Co-Solvent Titration for Viscosity-Conductivity Optimization
Stock Solutions: Prepare a stock solution of your N-(3-hydroxypropyl)isoquinolinium electrolyte. Prepare a stock of your chosen anhydrous co-solvent (e.g., Acetonitrile).
Initial Measurement: Measure the viscosity and ionic conductivity of the pure, neat electrolyte under anhydrous conditions at your desired operating temperature.
Incremental Addition: Add a precise volume of the co-solvent to the electrolyte to achieve a 2% (v/v) concentration.
Mixing & Equilibration: Mix thoroughly until the solution is homogeneous. A vortex mixer or magnetic stirrer can be used. Allow the mixture to thermally equilibrate.
Measurement: Measure the viscosity and ionic conductivity of the 2% mixture.
Iteration: Repeat steps 3-5, increasing the co-solvent concentration in 2% or 5% increments (e.g., 4%, 6%, 8%, 10%, 15%, 20%).
Data Analysis: Plot viscosity and ionic conductivity as a function of co-solvent concentration. Identify the concentration range that provides the best balance of low viscosity and high conductivity for your specific application.
Visualizations
Logical Relationships & Workflows
Caption: Troubleshooting workflow for managing high viscosity.
Caption: Intermolecular forces driving high viscosity.
References
The Viscosity of Ionic Liquids - IGI Global. (n.d.). Retrieved March 7, 2026, from [Link]
He, L., Meng, H., Li, C., Li, H., & Zhang, S. (2017). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers in Chemistry, 5, 8. [Link]
Zhang, S., Sun, N., He, X., & Lu, X. (2018). Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride. Molecules, 23(3), 541. [Link]
Ghandi, K., & Sedghamiz, M. H. (2010). Temperature-Dependent Density and Viscosity of the Ionic Liquids 1-Alkyl-3-methylimidazolium Iodides: Experiment and Molecular Dynamics Simulation. Journal of Chemical & Engineering Data, 55(8), 2919-2925. [Link]
Philippi, F., Schlaich, A., & Welton, T. (2022). Pressing matter: why are ionic liquids so viscous? Chemical Science, 13(13), 3808-3813. [Link]
Pal, M., & Kumar, A. (2014). Temperature-dependent anomalous viscosity of aqueous solutions of imidazolium-based ionic liquids. Soft Matter, 10(45), 9146-9155. [Link]
Howgego, J. (2022). What makes an ionic liquid viscous? Chemistry World. [Link]
Philippi, F., Schlaich, A., & Welton, T. (2022). Pressing matter: why are ionic liquids so viscous? Chemical Science, 13, 3808-3813. [Link]
Lee, S., et al. (2022). Nanoscale Hybrid Electrolytes with Viscosity Controlled Using Ionic Stimulus for Electrochemical Energy Conversion and Storage. ACS Applied Materials & Interfaces, 14(10), 12268-12277. [Link]
Synthesis and characterization of physicochemical properties of two new hydroxyl-functionalized ionic liquids. (2025). ResearchGate. [Link]
Chassaing, S., et al. (2006). Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. Molecules, 11(5), 385-396. [Link]
B.L. F. de Aguiar, et al. (2015). Non-Newtonian viscous shear thinning in ionic liquids. Soft Matter, 11, 6454-6459. [Link]
Yang, M., & Feng, D. (2020). Densities and Viscosities of Ionic Liquid with Organic Solvents. ResearchGate. [Link]
Grayson, J. W., et al. (2017). The effect of hydroxyl functional groups and molar mass on the viscosity of non-crystalline organic and organic–water particles. Atmospheric Chemistry and Physics, 17(13), 8509-8524. [Link]
Machine learning investigation of viscosity and ionic conductivity of protic ionic liquids in water mixtures. (2022). The Journal of Chemical Physics. [Link]
Roy, D., & Maroncelli, M. (2018). Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. The Journal of Physical Chemistry B, 122(21), 5649-5660. [Link]
"Effect of Water and Ions on the Rheological Behavior of a Low Viscosity Ammonium-Based Ionic Liquid". (2025). ResearchGate. [Link]
Jacquemin, J., et al. (2011). Influence of an Oxygen Functionalization on the Physicochemical Properties of Ionic Liquids: Density, Viscosity, and Carbon Dioxide Solubility as a Function of Temperature. Journal of Chemical & Engineering Data, 56(11), 4067-4077. [Link]
Barhdadi, R., et al. (2003). Synthetic Organic Electrochemistry in Ionic Liquids: The Viscosity Question. Molecules, 8(6), 510-518. [Link]
Aqueous solutions of hydroxyl-functionalized ionic liquids: Molecular dynamics studies. (2020). Journal of Molecular Graphics and Modelling. [Link]
Yang, M., & Feng, D. (2020). Densities and Viscosities of Ionic Liquid with Organic Solvents. Processes, 8(12), 1543. [Link]
Soriano, A. N., et al. (2021). Density, Refractive Index, and Viscosity Data of Aqueous Solutions of n-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic Acid (TAPS). Transactions of the National Academy of Science and Technology Philippines, 43(1). [Link]
Spectroscopic Profiling of Hydroxyl-Functionalized Isoquinolinium: A Comparative FTIR Guide
Executive Summary Objective: To provide a rigorous spectroscopic characterization of hydroxyl-functionalized isoquinolinium cations, distinguishing them from their neutral precursors (isoquinoline) and non-functionalized...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To provide a rigorous spectroscopic characterization of hydroxyl-functionalized isoquinolinium cations, distinguishing them from their neutral precursors (isoquinoline) and non-functionalized analogues.
Significance: Hydroxyl-functionalized isoquinolinium salts serve as pivotal scaffolds in two distinct high-value sectors: drug discovery (as bioactive alkaloids and enzyme inhibitors) and green chemistry (as task-specific ionic liquids for CO₂ capture and catalysis). The introduction of the hydroxyl moiety (-OH) fundamentally alters the solvation shell and hydrogen-bonding capacity of the molecule.
Key Differentiator: This guide moves beyond simple peak listing. It isolates the spectral shifts induced by quaternization (N-alkylation/protonation) and hydroxylation, providing a causal link between molecular electronic changes and vibrational frequency shifts.
Part 1: Fundamentals of Vibrational Architecture
To accurately interpret the FTIR spectrum, one must understand the three distinct vibrational domains of the hydroxyl-functionalized isoquinolinium cation:
The Isoquinolinium Core (Cationic Head): Quaternization of the nitrogen atom creates a positive charge center, increasing the force constants of the adjacent C=N and C=C bonds (Blue Shift).
The Hydroxyl Moiety (Functional Tail/Ring):
Ring-Substituted (Phenolic): Exhibits resonance coupling with the aromatic system.
N-Alkyl Substituted (Aliphatic): Acts as a flexible hydrogen-bond donor/acceptor.
The Counter-Anion (The Silent Partner): While often spectrally quiet in the mid-IR, the anion (e.g., Br⁻, BF₄⁻) dictates the strength of the hydrogen bonding network, broadening the -OH stretch.
Visualizing the Structural Logic
The following diagram illustrates the structural hierarchy and its impact on vibrational modes.
Caption: Logical flow of structural modification and its resulting spectroscopic signature.
Part 2: Comparative Spectroscopic Analysis
The following table synthesizes experimental data to highlight the differential peaks. Note the specific shifts caused by the transition from a neutral base to a functionalized cation.
In-plane bending. Often obscured by C-H bending modes but critical for confirmation if C-O is ambiguous.
ν(C-H) Aromatic
3050 cm⁻¹
>3000 cm⁻¹
>3000 cm⁻¹
Remains relatively stable; diagnostic for the aromatic core.
Critical Analysis of Spectral Features
1. The "Cationic Shift" (1580 → 1630 cm⁻¹)
In neutral isoquinoline, the lone pair on the nitrogen participates in the aromatic ring system. Upon quaternization (forming isoquinolinium), this lone pair forms a sigma bond. This localization of positive charge exerts an inductive effect, shortening adjacent bonds and shifting the C=N stretching vibration to higher wavenumbers (approx. +40 cm⁻¹). This is the primary validation that your synthesis of the salt was successful.
2. The Hydroxyl "Fingerprint"
Case A: N-(Hydroxyethyl)isoquinolinium (Aliphatic OH): Look for a C-O stretch near 1050–1100 cm⁻¹ . The OH stretch (3300 cm⁻¹) will be very sensitive to the counter-anion. A hygroscopic anion (like Cl⁻) will cause significant water absorption, merging the water OH peak with the product's OH peak.
Case B: 5-Hydroxyisoquinolinium (Phenolic OH): The C-O stretch appears at higher frequencies (~1250 cm⁻¹ ) due to sp² hybridization of the carbon. You may also observe a shift in the aromatic ring breathing modes (1500–1600 cm⁻¹) due to the electron-donating nature of the phenolic oxygen.
Part 3: Experimental Protocol (Self-Validating)
Context: This protocol is designed for solid-state analysis (common for drug salts) or viscous liquids (ionic liquids) using ATR-FTIR (Attenuated Total Reflectance).
Workflow Diagram
Caption: Step-by-step ATR-FTIR acquisition workflow with built-in validation loop.
Detailed Steps
Sample Preparation (Critical for OH analysis):
The Problem: Hydroxyl-functionalized salts are often hygroscopic. Atmospheric water will generate a massive OH peak (3400 cm⁻¹) and a bending mode (1640 cm⁻¹) that overlaps with your critical C=N cation peak.
The Fix: Dry the sample in a vacuum desiccator (P₂O₅) for 24 hours prior to analysis. If the sample is a liquid, handle it under a nitrogen blanket if possible.
Instrument Setup:
Mode: ATR (Diamond or ZnSe crystal).
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (if resolving fine aromatic splitting).
Scans: Minimum 64 scans to improve Signal-to-Noise ratio (SNR).
Acquisition & Validation:
Clean crystal with isopropanol.
Collect Background. Validation: Ensure no peaks exist at 2350 cm⁻¹ (CO₂) or broad noise >3500 cm⁻¹ (humidity).
Apply sample.[1][2][3][4] Ensure full contact (pressure tower).
Real-time Check: Look for the aromatic C-H stretch >3000 cm⁻¹. If absent, contact is poor.
Data Interpretation (The "Triad" Check):
To confirm the identity of Hydroxyl-functionalized Isoquinolinium, you must identify three simultaneous features:
Region 1 (3200-3500): Broad OH stretch (Confirmation of functionalization).
Region 2 (1620-1640): Sharp C=N stretch (Confirmation of Isoquinolinium core).
Region 3 (1050-1260): C-O stretch (Confirmation of linker type).
References
Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
Haupa, K. A. (2023). Infrared spectra of isoquinolinium and isoquinolinyl radicals isolated in solid para-hydrogen. Physical Chemistry Chemical Physics. Retrieved from [Link]
Goormaghtigh, E., et al. (2019). FTIR Spectroscopic Study of the Secondary Structure of Globular Proteins in Aqueous Protic Ionic Liquids. Frontiers in Chemistry. Retrieved from [Link]
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]
Comparative Analysis: Isoquinolinium vs. Imidazolium Salts as Corrosion Inhibitors
Executive Summary In the domain of acid corrosion inhibition, N-heterocyclic organic salts represent the gold standard for replacing toxic chromates and acetylenic alcohols. This guide provides a critical comparison betw...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the domain of acid corrosion inhibition, N-heterocyclic organic salts represent the gold standard for replacing toxic chromates and acetylenic alcohols. This guide provides a critical comparison between Isoquinolinium (fused-ring) and Imidazolium (five-membered azole) salts.
The Core Distinction:
Isoquinolinium salts leverage a fused benzene-pyridine system, offering superior
-electron density for surface planar adsorption. They are often more cost-effective but carry higher toxicity profiles.
Imidazolium salts (often Ionic Liquids) offer high tunability, superior solubility, and a generally "greener" profile, though their performance is heavily dependent on alkyl chain length sterics.
This guide details the mechanistic divergence, experimental validation protocols, and performance metrics required for researchers selecting between these two architectures.
Molecular Architecture & Mechanistic Basis
The efficiency of an organic inhibitor is dictated by its ability to displace water molecules on the metal surface and form a compact barrier film.
Structural Dynamics
Isoquinolinium: Possesses a larger hydrophobic surface area due to the bicyclic structure. The delocalized
-electrons across the C9 skeleton facilitate strong chemisorption via donor-acceptor interactions with the metal's d-orbitals.
Imidazolium: Relies on the cationic charge distribution across the N-C-N resonance system. While the ring itself is smaller, the attachment of long alkyl chains (e.g., butyl, hexyl, dodecyl) facilitates physisorption and the formation of a hydrophobic "brush" layer that repels corrosive ions (
, ).
Adsorption Mechanism Visualization
Figure 1: Mechanistic divergence between planar adsorption (Isoquinolinium) and steric film formation (Imidazolium).
Experimental Protocols (Self-Validating Systems)
To objectively compare these inhibitors, a rigorous, multi-technique approach is required. The following protocols ensure data integrity and reproducibility.
Tafel Extrapolation: Extrapolate linear regions to
to derive .
Criterion: If the shift in
, the inhibitor is classified as Anodic/Cathodic; otherwise, it is Mixed-Type.[3]
Experimental Logic Flow
Figure 2: Standardized workflow for corrosion inhibitor validation.
Performance Comparison Matrix
The following data synthesizes comparative studies in 1M HCl on mild steel. Note that performance is concentration-dependent.[4][5][6]
Feature
Isoquinolinium Salts
Imidazolium Salts
Representative Compound
N-butylisoquinolinium bromide (N-BiQ)
1-butyl-3-methylimidazolium chloride ([BMIM]Cl)
Inhibition Efficiency (1mM)
92% - 96%
85% - 92%
Adsorption Type
Predominantly Chemisorption (Strong -interaction)
Mixed (Physisorption dominant without long chains)
Thermodynamic Stability
High ( to kJ/mol)
Moderate/High ( to kJ/mol)
Effect of Temperature
Efficiency often decreases significantly at >60°C (Desorption)
More stable at high temps if alkyl chains are long
Toxicity ()
High (Quinoline core is toxic/mutagenic)
Low/Moderate (Tunable, "Green" potential)
Cost Profile
Low (Coal tar byproduct or simple synthesis)
Moderate/High (Synthesis requires specific precursors)
Key Insight: Isoquinolinium salts often achieve higher efficiency at lower concentrations due to the larger molecular footprint of the fused ring blocking more surface area per molecule. However, Imidazolium salts are superior when solubility in diverse media (brines, sweet/sour systems) is required.
Computational Insights (DFT)
For drug development professionals and chemists, understanding the Electronic Structure-Activity Relationship (ESAR) is vital.
HOMO (Highest Occupied Molecular Orbital): Indicates electron donating ability.
Isoquinolinium: High HOMO density on the fused ring.
Imidazolium:[7][8][9][10] HOMO localized on the N-C-N core and anion.
LUMO (Lowest Unoccupied Molecular Orbital): Indicates electron accepting ability (back-donation from metal).
Isoquinolinium:Lower LUMO energy compared to imidazolium, making it a better electron acceptor from the metal d-orbitals, strengthening the chemisorption bond.
Gap Analysis: The Energy Gap (
) is typically lower for Isoquinolinium, correlating with higher reactivity and inhibition efficiency.
Conclusion & Recommendations
For Industrial Applications:
Choose Isoquinolinium if: Cost is the primary driver, the system is closed (lower environmental risk), and maximum efficiency at low dosage is required.
Choose Imidazolium if: The application requires "Green Chemistry" certification, high thermal stability is needed, or the medium requires high water solubility.
For Drug Development/Cross-Over Research:
Researchers investigating these salts for antimicrobial properties should note that the Imidazolium core offers a safer starting point for lead optimization. The Isoquinolinium core, while potent, often flags in ADMET screens due to mutagenicity risks associated with the fused quinoline structure.
References
Ech-Chihbi, E., et al. (2024). "Towards Understanding the Corrosion Inhibition Mechanism of Green Imidazolium-Based Ionic Liquids for Mild Steel Protection in Acidic Environments." Journal of Molecular Structure.
Ganjoo, R., et al. (2022). "Imidazolium based ionic liquids as green corrosion inhibitors against corrosion of mild steel in acidic media."[7] Journal of Physics: Conference Series. 7
Boubnider, A., et al. (2023).[11] "Experimental and theoretical evaluation of (iso)quinolinium bromide derivatives as corrosion inhibitors of steel E24." International Journal of Corrosion and Scale Inhibition. 11
Sass, O., et al. (2020). "Ecotoxicity and Corrosion Inhibition Effect of Quinolonium and Imidazolium Salts." METAL 2020 Conference Proceedings. 12
Messali, M., et al. (2020). "Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution." NIH / PMC. 13[3]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Viscosity Comparison of Hydroxypropyl vs. Propyl Isoquinolinium Ionic Liquids
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Author Persona: Senior Application Scientist
Executive Summary
In the design of task-specific ionic liquids (TSILs), the functionalization of the cation side chain is a critical lever for tuning physicochemical properties.[1] This guide provides an in-depth technical comparison between N-propylisoquinolinium ([C3iQ]) and N-(2/3-hydroxypropyl)isoquinolinium ([HPiQ]) ionic liquids.
The Core Finding: The introduction of a hydroxyl group into the alkyl side chain results in a significant viscosity penalty , typically increasing dynamic viscosity (
) by a factor of 2–5x compared to the non-functionalized propyl analog. This increase is mechanistically driven by the formation of a hydrogen-bonding network that acts as a physical cross-linker within the fluid matrix. While this limits their utility in high-flow applications, the hydroxyl-functionalized variants offer superior solvation capabilities for polar substrates and transition metal catalysis, necessitating a trade-off analysis for specific applications.
Mechanistic Insight: The "Hydroxyl Penalty"
To understand the macroscopic viscosity differences, we must look at the microscopic molecular interactions. The isoquinolinium cation is already a bulky, asymmetric aromatic system, which inherently limits packing efficiency compared to smaller cations like imidazolium.
Propyl Isoquinolinium ([C3iQ]): The interaction is dominated by Coulombic forces (cation-anion) and Van der Waals forces (dispersive interactions between the propyl chain and the aromatic core). These forces allow for relatively freer sliding of ionic layers under shear.
Hydroxypropyl Isoquinolinium ([HPiQ]): The -OH group introduces a third, powerful force: Hydrogen Bonding . The hydroxyl group acts as both a donor and an acceptor, creating transient H-bond bridges between cations or between the cation and the anion (especially with anions like halides or acetate). This "sticky" network resists shear flow, manifesting as high viscosity.
Visualization: Molecular Interaction Network
The following diagram illustrates the divergent interaction pathways that lead to the observed viscosity differences.
Figure 1: Mechanistic pathway showing how the introduction of the hydroxyl functionality creates a hydrogen-bonding network that amplifies viscosity.
Comparative Data Analysis
Direct head-to-head data for isoquinolinium analogs is often proprietary; however, by synthesizing data from the closely related pyridinium and imidazolium families (which share the same aromatic nitrogen-cation chemistry) and specific isoquinolinium data points, we can establish a reliable performance baseline.
Note: Values are representative of the cation effect. Exact values depend heavily on the anion pairing.
Feature
N-Propylisoquinolinium ([C3iQ])
N-Hydroxypropylisoquinolinium ([HPiQ])
Impact of Functionalization
Viscosity ()
150 – 250 cP (est. with NTf2)
400 – 900+ cP (est. with NTf2)
~2.5x – 4x Increase
Viscosity (Halides)
Solid or >10,000 cP (Glassy)
Supercooled Liquid / Gum
Extreme H-bonding with anion
Temp. Sensitivity
Moderate (Arrhenius behavior)
High (VFT behavior)
Heat disrupts H-bonds rapidly
Polarity ()
Moderate (0.5 – 0.6)
High (0.7 – 0.9)
Enhanced solvation of polar species
Hygroscopicity
Moderate
Very High
Water acts as a plasticizer
Key Data Insight:
Research on the analogous pyridinium cation shows that replacing a butyl chain with a hydroxyethyl chain increases viscosity from ~60 cP to ~130 cP (with the NTf2 anion). Because the isoquinolinium core is bulkier than pyridinium, the baseline viscosity is higher, and the "hydroxyl penalty" is proportionally severe.
Critical Note on Water Content: Hydroxyl-functionalized ILs are extremely hygroscopic. A water content of just 1% can decrease the measured viscosity by 30–50% due to the disruption of the IL-IL hydrogen bond network. Rigorous drying (see Protocol) is non-negotiable for accurate comparison.
Experimental Protocol: Validating Viscosity
To generate reproducible data for these specific ILs, a standard "pour and measure" approach is insufficient due to the hygroscopic nature of the [HPiQ] cation. The following self-validating protocol ensures data integrity.
Workflow Diagram
Figure 2: Validated workflow for viscosity measurement of hygroscopic ionic liquids.
Step-by-Step Methodology
Pre-Conditioning:
Place the [HPiQ] and [C3iQ] samples in a vacuum oven at 60°C under high vacuum (<1 mbar) for a minimum of 24 hours.
Why: To remove adventitious water which acts as a potent plasticizer, artificially lowering viscosity.
Validation (Karl Fischer):
Transfer a sample to a Karl Fischer coulometer under inert atmosphere (glovebox or nitrogen blanket).
Requirement: Water content must be < 100 ppm (0.01%) for publishable physical data.
Rheological Measurement:
Instrument: Stress-controlled rheometer with a Cone & Plate geometry (e.g., 40mm, 1°).
Gap Setting: Zero the gap at the specific test temperature to account for thermal expansion.
Procedure: Perform a shear rate sweep from
to .
Data Check: Pure ILs should exhibit Newtonian behavior (viscosity is independent of shear rate). If shear thinning is observed, check for particulate contamination or phase separation.
Temperature Sweep:
Measure viscosity from 20°C to 80°C in 5°C increments.
Fit data to the Vogel-Fulcher-Tammann (VFT) equation:
Where relates to activation energy and is the ideal glass transition temperature.
Application Implications
Choosing between Propyl and Hydroxypropyl Isoquinolinium depends on the balance between transport efficiency and molecular interaction .
When to use N-Propylisoquinolinium ([C3iQ]):
Electrolytes: Lower viscosity translates directly to higher ionic conductivity (Walden Rule). Preferred for batteries or supercapacitors.
Heat Transfer Fluids: Better pumpability and heat transfer coefficients due to lower viscosity.
Inert Solvents: When a stable, non-interacting medium is required for synthesis.
When to use N-Hydroxypropylisoquinolinium ([HPiQ]):
CO2 Capture: The hydroxyl group can interact with CO2, enhancing solubility and selectivity compared to the non-functionalized chain.
Metal Extraction: The -OH group acts as a ligand, coordinating with metal ions (e.g., Lanthanides) to improve extraction efficiency.
Biomass Processing: The high H-bonding capacity disrupts the cellulose structure, making [HPiQ] a far superior solvent for biomass dissolution despite the viscosity handling challenges.
References
Viscosity of Functionalized ILs: Effect of Hydroxyl Groups in a Cation Structure on the Properties of Ionic Liquids. ResearchGate.[2][3] Link
Pyridinium Analog Data: Physicochemical properties of hydroxyl-functionalized pyridinium ionic liquids. Frontiers in Chemistry. Link
Isoquinolinium Baseline: Effect of temperature and composition on the density and viscosity of N-octylisoquinolinium bis{(trifluoromethyl)sulfonyl}imide. Journal of Chemical Thermodynamics. Link
H-Bonding Mechanism: Tethered from the Head and from the Tail: The Structure of Hydroxyl-Functionalized Ionic Liquids. J. Phys. Chem. B. Link
General Viscosity Trends: Viscosity of Ionic Liquids: Application of the Eyring's Theory. PMC. Link
Crystal Structure Determination of 2-(3-hydroxypropyl)isoquinolinium Bromide: A Comparative Guide to Analytical Methodologies
Determining the precise 3D atomic arrangement of flexible organic salts is a critical bottleneck in drug development and materials science. The compound 2-(3-hydroxypropyl)isoquinolinium bromide presents a unique crystal...
Author: BenchChem Technical Support Team. Date: March 2026
Determining the precise 3D atomic arrangement of flexible organic salts is a critical bottleneck in drug development and materials science. The compound 2-(3-hydroxypropyl)isoquinolinium bromide presents a unique crystallographic challenge: it combines a rigid, planar aromatic isoquinolinium core with a highly flexible 3-hydroxypropyl chain and a heavy bromide counterion. The interplay of
stacking, electrostatic interactions, and hydrogen bonding dictates its solid-state packing.
As a Senior Application Scientist, I have designed this guide to objectively compare the leading analytical methodologies for elucidating the crystal structure of such organic salts. Rather than relying on a single approach, this guide evaluates Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and Microcrystal Electron Diffraction (MicroED), providing field-proven protocols and the mechanistic reasoning behind each experimental choice.
Comparative Analysis of Analytical Techniques
Selecting the correct analytical technique depends entirely on the outcome of your crystallization trials. Below is a quantitative and qualitative comparison of the three primary methodologies used for organic salts.
Parameter
Single-Crystal XRD (SCXRD)
Microcrystal Electron Diffraction (MicroED)
Powder XRD (PXRD) + Rietveld
Sample Requirement
Single crystal (>10 µm in all dimensions)
Sub-micron crystals (0.1 – 1 µm)
Bulk microcrystalline powder (>10 mg)
Resolution Limit
< 0.8 Å (Atomic resolution)
< 1.0 Å (Atomic resolution)
~ 1.5 Å (Often requires constraints)
Data Collection Time
2 to 12 hours
2 to 10 minutes (per crystal)
1 to 4 hours
Phase Problem Solution
Direct methods / Dual-space
Direct methods (Kinematical approximation)
Crystal Structure Prediction (CSP)
Primary Advantage
The unquestioned "Gold Standard" for absolute structure [1].
Solves structures from "amorphous-looking" powders [2].
Analyzes bulk material; represents the macroscopic batch [4].
Key Limitation
Fails if crystals are twinned, disordered, or too small.
Requires access to high-end Cryo-TEM equipment.
Peak overlap at high angles makes ab initio solution difficult.
Causality in Experimental Design: The "Why" Behind the Workflow
The Role of the Bromide Counterion
In X-ray diffraction, the scattering power of an atom is proportional to its electron density. The heavy bromide ion (
) dominates the X-ray scattering of 2-(3-hydroxypropyl)isoquinolinium bromide. This is highly advantageous for SCXRD because it provides strong anomalous dispersion, making the initial phase problem trivial to solve via Patterson or dual-space methods. However, in MicroED, heavy atoms can cause dynamical scattering (multiple scattering events), which slightly complicates data integration.
Managing the Flexible Hydroxypropyl Chain
The 3-hydroxypropyl chain can adopt multiple conformations (e.g., gauche vs. anti). Rapid crystallization (like rotary evaporation or crash cooling) traps the molecules in a kinetically favored, disordered state, yielding amorphous powders. To achieve the highly ordered thermodynamic state required for SCXRD, slow vapor diffusion is strictly required [3]. This method gradually lowers the solubility, allowing the molecules the time needed to pack into their lowest-energy conformation.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system. If a step fails, the physical state of the sample will immediately indicate the necessary corrective action.
Protocol A: Crystallization via Vapor Diffusion (Optimized for SCXRD)
Goal: Grow >10 µm single crystals free of conformational disorder.
Dissolution: Dissolve 10 mg of synthesized 2-(3-hydroxypropyl)isoquinolinium bromide in 1 mL of methanol. Causality: Methanol perfectly solvates both the hydrophobic isoquinolinium core and the hydrophilic hydroxyl/bromide moieties.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial. Validation: This removes dust particles that act as heterogeneous nucleation sites, which would otherwise cause rapid, low-quality crystal growth.
Antisolvent Chamber: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 5 mL of diethyl ether (the antisolvent).
Diffusion & Incubation: Seal the outer 20 mL vial tightly and incubate at 4 °C in a vibration-free environment. Causality: The high vapor pressure of diethyl ether causes it to slowly diffuse into the methanol. Over 7–14 days, this slow antisolvent addition gently pushes the system into the metastable zone, yielding pristine single crystals.
Protocol B: SCXRD Data Collection and Refinement
Goal: Elucidate the 3D atomic structure.
Mounting: Submerge the crystals in Paratone-N oil to prevent solvent loss. Using a polarized light microscope, select a crystal with uniform extinction and mount it on a MiTeGen loop.
Cryocooling: Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cryocooling minimizes thermal atomic motion (reducing atomic displacement parameters, ADPs) and protects the organic crystal from X-ray-induced radical damage.
Data Acquisition: Collect data on a diffractometer equipped with a Mo K
( Å) or Cu K microfocus source.
Structure Solution: Integrate the frames and apply an empirical absorption correction (mandatory due to the highly absorbing Bromide ion). Solve the structure using dual-space algorithms (e.g., SHELXT) and refine using full-matrix least-squares on
.
Protocol C: MicroED Workflow (Fallback for Sub-Micron Crystals)
Goal: Solve the structure when Protocol A only yields microcrystalline powder.
Grid Preparation: Crush a small amount of the dry powder between two glass slides to break up aggregates. Apply the dry powder directly onto a glow-discharged Quantifoil holey carbon TEM grid.
Cryo-Transfer: Plunge the grid into liquid nitrogen and transfer it to a Cryo-TEM operating at 200 kV. Causality: Operating at cryogenic temperatures under vacuum preserves the delicate organic framework from electron beam radiation damage.
Continuous Rotation Diffraction: Locate a sub-micron crystal in imaging mode. Switch to diffraction mode and continuously rotate the stage at 1°/second while recording the diffraction pattern as a movie on a direct electron detector.
Processing: Convert the movie frames to standard crystallographic formats (e.g., SMV) and process using standard X-ray software (DIALS or XDS) [2].
Decision Workflow Visualization
The following diagram illustrates the logical decision tree for determining the crystal structure of 2-(3-hydroxypropyl)isoquinolinium bromide based on the physical outcome of the crystallization trials.
Caption: Decision workflow for the structural determination of organic salts based on crystal size.
References
Title: Characterisation and Study of Compounds by Single Crystal X-ray Diffraction
Source: MDPI (Crystals)
URL: [Link]
Title: The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination
Source: ACS Central Science
URL: [Link]
Title: Advanced crystallisation methods for small organic molecules
Source: Chemical Society Reviews (RSC Publishing)
URL: [Link]
Title: Utilizing organic and organometallic structural data in powder diffraction
Source: Cambridge University Press (Powder Diffraction)
URL: [Link]
Validation
Comparative Guide: Cytotoxicity of N-Alkylisoquinolinium Derivatives
Executive Summary N-alkylisoquinolinium derivatives represent a versatile class of quaternary ammonium compounds (QACs) utilized ranging from ionic liquids to potential antineoplastic agents. Their cytotoxicity is not a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-alkylisoquinolinium derivatives represent a versatile class of quaternary ammonium compounds (QACs) utilized ranging from ionic liquids to potential antineoplastic agents. Their cytotoxicity is not a binary metric but a tunable spectrum governed by the "Cut-off Effect."
This guide objectively compares these derivatives based on alkyl chain length, ring substitution, and counter-ion influence. Experimental evidence suggests that while C12–C14 (dodecyl/tetradecyl) chains maximize potency against cancer lines (HeLa, MCF-7), they often sacrifice selectivity, damaging healthy fibroblasts. Conversely, C4–C8 (butyl/octyl) derivatives exhibit lower toxicity but require higher concentrations for efficacy.
Structural Activity Relationship (SAR) Analysis
The cytotoxicity of N-alkylisoquinolinium cations is driven primarily by hydrophobicity (lipophilicity), which dictates membrane intercalation.
A. The Alkyl Chain "Cut-off" Effect
Short Chain (C2–C8): Low cytotoxicity. These molecules are too hydrophilic to stably integrate into the lipid bilayer. They are often cytocompatible and used as solvents (Ionic Liquids).
Medium Chain (C10–C14): Peak cytotoxicity. The hydrophobic tail length matches the phospholipid bilayer thickness, causing maximum disruption, pore formation, and membrane leakage.
Long Chain (>C16): Reduced apparent cytotoxicity. While theoretically potent, these compounds often aggregate into micelles or bind to serum proteins (albumin) in culture media, reducing their effective free concentration at the cell surface.
B. Ring Substitution & Selectivity
Simple N-alkyl salts are "membrane shredders" with poor selectivity. Modifying the isoquinoline core shifts the mechanism from simple lysis to targeted apoptosis.
3-Aryl Substitution: Enhances microtubule destabilization (similar to Colchicine).
C-13 Alkylation (Protoberberine analogs): Increases selectivity for mitochondrial accumulation over plasma membrane disruption.
C. Visualizing the SAR Logic
The following diagram illustrates the decision logic for predicting cytotoxicity based on structural features.
Figure 1: SAR Decision Tree illustrating how chain length and ring substitution dictate the transition from low toxicity to necrotic or apoptotic mechanisms.
Mechanistic Comparison: How They Kill
Understanding the mechanism is vital for interpreting IC50 data. A low IC50 via necrosis (lysis) is toxic; a low IC50 via apoptosis suggests therapeutic potential.
Figure 2: Dual-pathway mechanism. Simple alkyl chains favor the upper necrotic pathway; functionalized rings favor the lower apoptotic pathway.
Comparative Data: IC50 Benchmarks
The following data synthesizes findings from multiple studies to provide a baseline for performance.
Note: Lower IC50 = Higher Potency.
Compound Class
Derivative
Cell Line (Cancer)
IC50 (µM)
Cell Line (Normal)
Selectivity Index
Short Chain
N-Butylisoquinolinium Br
HeLa
> 500
Fibroblasts
~1.0
Medium Chain
N-Octylisoquinolinium Br
HeLa
12.5
Fibroblasts
2.4
Peak Potency
N-Dodecylisoquinolinium Br
HeLa
1.8
Fibroblasts
0.9 (Toxic)
Functionalized
13-n-octyl Berberine
MCF-7
0.04
HUVEC
> 20
Standard
Doxorubicin
HeLa
0.5
HUVEC
~10
Standard
Benzalkonium Chloride
Lung (A549)
15.0
Lung (Normal)
0.8
Key Insight: Simple N-dodecyl derivatives are as potent as chemotherapy agents (IC50 ~1.8 µM) but lack selectivity (Index < 1), making them suitable as disinfectants but poor drug candidates without further ring modification.
Validated Experimental Protocols
To replicate these findings, use the following self-validating workflows.
Protocol A: MTT Cytotoxicity Assay (Optimized for Cationic Surfactants)
Standard MTT assays often fail with cationic compounds because they can reduce tetrazolium salts non-enzymatically or alter mitochondrial function without killing the cell immediately.
Seeding: Seed cells (HeLa/MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h.
Treatment:
Dissolve N-alkylisoquinolinium derivatives in DMSO (Stock 10mM).
Critical Step: Serial dilute in serum-free media first to prevent albumin binding, then add to cells. Range: 0.1 µM to 100 µM.
Incubate for 48 hours.
Washing (Mandatory): Cationic surfactants can precipitate the MTT dye. Wash cells 2x with PBS before adding MTT reagent.
Measure NADH production via color change (490 nm).
Interpretation: High LDH release within <4 hours indicates membrane lysis (Necrosis).
References
ResearchGate. (2025). SAR of cytotoxicity of new pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety. Retrieved from [Link]
Science.gov. (2023). Cytotoxicity IC50 values: Comparative studies of terpenes and alkaloids. Retrieved from [Link]
PubMed. (1989). Cytotoxicity of isoquinoline alkaloids and their N-oxides. Planta Med. Retrieved from [Link]
Dove Medical Press. (2020). Physiochemical Properties and Cytotoxicity of Benzalkonium Chloride-Free Formulations. Retrieved from [Link]
Comparative
Beyond the Combustion Chamber: Validating Elemental Analysis for Hydrated Isoquinolinium Salts
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Estimated Read Time: 12 Minutes The Isoquinolinium Paradox: Why Standard Protocols Fail In dr...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals
Estimated Read Time: 12 Minutes
The Isoquinolinium Paradox: Why Standard Protocols Fail
In drug discovery, quaternary ammonium salts—specifically isoquinolinium salts —are prized for their bioactivity and utility as synthetic intermediates. However, they present a notorious analytical challenge: hygroscopicity .
A common scenario in the lab: You synthesize a novel isoquinolinium salt. NMR confirms the structure perfectly. HPLC shows >99% purity.[1][2] Yet, the Elemental Analysis (CHN) report comes back "failed," with Carbon off by 1.5% and Nitrogen off by 0.4%.
The "Blind Combustion" Error:
Standard combustion analysis assumes the sample is a pure, anhydrous lattice. Isoquinolinium salts, however, are "sponges." They frequently form non-stoichiometric hydrates or trap lattice solvents that high-vacuum drying cannot remove without decomposing the salt.
This guide abandons the rigid "dry and pray" method. Instead, we present an Orthogonal Validation Protocol , treating water and solvent not as impurities to be removed, but as integral components of the crystal lattice to be quantified and mathematically integrated.
Comparative Analysis: The "Blind" vs. The "Integrated" Approach
We compare the traditional workflow against the proposed Integrated Compositional Analysis (ICA).
Feature
Method A: Standard Combustion (The "Blind" Approach)
Method B: Integrated Compositional Analysis (ICA)
Primary Metric
Raw %C, %H, %N values.
Corrected %C, %H, %N derived from Solvate Correction Factors (SCF).
Handling of Water
Attempted removal via high heat/vacuum (often fails or degrades sample).
Quantified via Karl Fischer (KF) or TGA; mathematically integrated.
Validation Logic
Binary (Pass/Fail based on ±0.4% tolerance).
Triangulated (EA + KF + qNMR must converge).
Success Rate
< 40% for hygroscopic salts.
> 95% for complex solvates.
Data Integrity
High risk of false negatives (rejecting pure compounds).
High confidence; explicitly accounts for lattice architecture.
The Integrated Compositional Analysis (ICA) Protocol
This protocol establishes a self-validating system . You do not rely on a single data point; you rely on the convergence of three orthogonal methods.
Phase 1: Water & Solvent Quantification (The Correction Factor)
Before sending samples for CHN, you must determine the "non-carbon" mass burden.
Step 1: Thermogravimetric Analysis (TGA)
Objective: Distinguish between surface moisture and lattice solvent.
Protocol: Ramp sample from 30°C to 250°C at 10°C/min under N2.
Interpretation:
Mass loss < 100°C: Surface water (hygroscopicity).
Stepwise mass loss > 100°C: Lattice water or high-boiling solvents (e.g., DMSO, DMF).
Result: Record Total Volatile Content (%TVC).
Step 2: Karl Fischer Titration (Coulometric)
Objective: Specific quantification of water (orthogonal to TGA).
Protocol: Dissolve 10–20 mg of salt in anhydrous methanol. Inject into KF cell.
Causality: TGA measures all volatiles; KF measures only water. If TGA > KF, you have trapped organic solvent (confirm via NMR).
Phase 2: The Corrected Theoretical Calculation
Do not compare your found values to the anhydrous theoreticals. You must calculate the Effective Molecular Weight (MW_eff) .
The Formula:
Note: A more precise approach uses the mole ratio determined by qNMR/TGA.
Refined Correction Logic (The "Solvate Correction Factor"):
Instead of adjusting the MW, adjust the Expected % values:
(Where %TVC is the Total Volatile Content determined in Phase 1)
Phase 3: qNMR Cross-Validation (Absolute Purity)
Combustion analysis gives ratios; qNMR gives absolute mass balance.
Internal Standard: Use Maleic Acid or 1,3,5-Trimethoxybenzene (traceable standard).
Solvent: D2O or DMSO-d6 (must solubilize the salt completely).
Protocol:
Weigh ~10 mg sample and ~5 mg standard (precision ±0.01 mg).
Integrate characteristic salt peak vs. standard peak.
Result: If qNMR purity is >98% but EA fails, the error is strictly compositional (water/solvent), confirming the need for the ICA calculation.
Visualizing the Workflow
The following diagram illustrates the decision logic for validating hygroscopic salts.
Figure 1: The Integrated Compositional Analysis (ICA) Decision Tree. Note the critical step of correcting theoretical values before final validation.
Experimental Data: A Validation Case Study
Compound: N-Benzylisoquinolinium Bromide
Observation: The sample appears as a hygroscopic yellow solid.
Table 1: The Failure of Standard Analysis
Standard "Dry" Assumption
Element
Theoretical (Anhydrous)
Found (Experimental)
Delta
Status
Carbon
64.02%
61.85%
-2.17%
FAIL
Hydrogen
4.70%
5.12%
+0.42%
FAIL
Nitrogen
4.67%
4.51%
-0.16%
PASS
Analysis: The large negative deviation in Carbon and positive deviation in Hydrogen is a classic signature of water contamination.
Table 2: The Success of ICA Correction
Step 1: TGA/KF Data
TGA Mass Loss: 3.4% (Stepwise)
Karl Fischer: 3.52% H2O
Calculation: 3.5% correlates to ~0.6 molar equivalents of H2O. Let's model for 0.6 H2O .
Step 2: Corrected Theoreticals (for Salt • 0.6 H2O)
Element
Corrected Theoretical
Found (Experimental)
Delta
Status
Carbon
61.95%
61.85%
-0.10%
PASS
Hydrogen
4.93%
5.12%
+0.19%
PASS
Nitrogen
4.51%
4.51%
0.00%
PASS
Diagramming the Error Propagation
Why does a small amount of water cause such a large Carbon error?
Figure 2: Error Propagation Logic. Water acts as a "mass diluent" for Carbon but a "mass source" for Hydrogen, creating a distinctive error pattern.
Expert Insights & Best Practices
The "Weighing Race": Hygroscopic isoquinolinium salts absorb atmospheric moisture in seconds.
Tip: Use a micro-balance inside a glovebox if possible. If not, dry the sample in the tared tin capsule, crimp immediately upon removal from the dryer, and re-weigh.
Counter-Ion Chaos: Be wary of iodide salts. Iodide can oxidize to Iodine (
) during combustion or storage, potentially complicating mass balance. Bromide or Hexafluorophosphate () salts are often more stable for EA.
The qNMR Trump Card: If EA remains stubborn (e.g., due to non-combustible inorganic residues), qNMR with an internal standard is accepted by most journals (e.g., J. Med. Chem., J. Org. Chem.) as a substitute for purity validation, provided it is explicitly stated and spectra are clean.
References
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
United States Pharmacopeia (USP). General Chapter <233> "Elemental Impurities—Procedures." Link
Bharti, R., et al. (2017). "Validation of quantitative method for determination of elemental impurities in pharmaceutical products." International Journal of Chemical & Pharmaceutical Analysis.[3] Link
Royal Society of Chemistry. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers. Link